Technical Documentation Center

Methyl 3-methylazetidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-methylazetidine-3-carboxylate
  • CAS: 1115114-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-Methylazetidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 3-methylazetidine-3-carboxylate hydrochloride, a valuable bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 3-methylazetidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The azetidine scaffold is of significant interest due to its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. This document outlines a robust and reproducible synthetic route, starting from commercially available materials, and provides insights into the rationale behind the chosen experimental procedures.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery. Their strained ring system offers a rigid scaffold that can orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a 3,3-disubstituted azetidine moiety, such as in methyl 3-methylazetidine-3-carboxylate, can be particularly advantageous for exploring new chemical space and optimizing lead compounds. This guide details a multi-step synthesis designed for both clarity and efficiency, ensuring a reliable supply of this important intermediate for research and development.

Synthetic Strategy Overview

The synthesis of methyl 3-methylazetidine-3-carboxylate hydrochloride is accomplished through a five-step sequence, commencing with the readily available N-Boc-3-cyanoazetidine. The synthetic strategy is centered around the initial protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which serves to modulate the reactivity of the ring and prevent unwanted side reactions. The key steps involve the α-methylation of the nitrile, followed by hydrolysis to the carboxylic acid, esterification, and concluding with deprotection and salt formation.

Part 1: Synthesis of N-Boc-3-cyano-3-methylazetidine

The initial phase of the synthesis focuses on the introduction of the methyl group at the C3 position of the azetidine ring. This is achieved by deprotonation of the C-H bond adjacent to the nitrile group, followed by alkylation with methyl iodide.

Step 1: Methylation of N-Boc-3-cyanoazetidine

The methylation at the C3 position is a crucial step that establishes the desired 3,3-disubstitution pattern. The use of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is essential for the efficient deprotonation of the relatively acidic proton alpha to the nitrile. The reaction is conducted at low temperatures to maintain the stability of the resulting carbanion and to control the reactivity of the subsequent alkylation step.

Experimental Protocol:

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium hexamethyldisilazide (LiHMDS) (1.1 eq, as a 1 M solution in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 45 minutes, then warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.[1]

Table 1: Summary of Reaction Parameters for Methylation

ParameterValue
Starting Materialtert-butyl 3-cyanoazetidine-1-carboxylate
BaseLithium Hexamethyldisilazide (LiHMDS)
Alkylating AgentMethyl Iodide
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Typical YieldGood

Part 2: Conversion to the Carboxylic Acid and Methyl Ester

With the 3-methyl-3-cyanoazetidine intermediate in hand, the next stage involves the transformation of the nitrile group into the target methyl ester. This is accomplished in two distinct steps: hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the nitrile to a carboxylic acid is achieved under basic conditions. The use of sodium hydroxide in a mixture of methanol and water at reflux provides the necessary conditions for the complete conversion of the nitrile group.

Experimental Protocol:

  • To a solution of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (1.0 eq) in methanol, add a solution of sodium hydroxide (5.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the aqueous residue with a 10% aqueous solution of citric acid.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.[1]

Step 3: Esterification of the Carboxylic Acid

The esterification of the N-Boc protected carboxylic acid to its methyl ester is best carried out under mild conditions to avoid premature cleavage of the acid-labile Boc group. The use of (trimethylsilyl)diazomethane is a highly efficient and mild method for this transformation.

Experimental Protocol:

  • Dissolve 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (1.0 eq) in a mixture of toluene and methanol at 0 °C.

  • Slowly add a solution of (trimethylsilyl)diazomethane (1.5 eq, as a 2 M solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature over 30 minutes.

  • Once the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), remove the solvents under reduced pressure to yield methyl 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylate. This product is often of sufficient purity to be used in the next step without further purification.

Table 2: Summary of Reaction Parameters for Hydrolysis and Esterification

StepReagentsSolventConditions
Hydrolysis Sodium HydroxideMethanol/WaterReflux
Esterification (Trimethylsilyl)diazomethaneToluene/Methanol0 °C to Room Temperature

Part 3: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the N-Boc protecting group and the formation of the desired hydrochloride salt.

Step 4: N-Boc Deprotection and Salt Formation

The tert-butyloxycarbonyl protecting group is readily cleaved under acidic conditions. A solution of hydrogen chloride in an anhydrous solvent such as 1,4-dioxane is commonly employed for this purpose. This method has the dual advantage of efficiently removing the Boc group and simultaneously forming the hydrochloride salt of the free amine, which often aids in purification by precipitation.

Experimental Protocol:

  • Dissolve methyl 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 3-4 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The product will often precipitate out of the solution as a white solid.

  • Upon completion, collect the solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether or other suitable non-polar solvent to remove any non-polar impurities.

  • Dry the solid under vacuum to afford the final product, methyl 3-methylazetidine-3-carboxylate hydrochloride.

Table 3: Summary of Deprotection and Salt Formation

ParameterValue
Reagent4 M Hydrogen Chloride in 1,4-Dioxane
Solvent1,4-Dioxane
TemperatureRoom Temperature
Product FormHydrochloride Salt (Solid)

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key C-C bond formation step.

Synthetic Pathway A N-Boc-3-cyanoazetidine B tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate A->B 1. LiHMDS, THF, -78 °C 2. CH3I C 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid B->C NaOH, MeOH/H2O, reflux D Methyl 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylate C->D TMSCHN2, Toluene/MeOH E Methyl 3-methylazetidine-3-carboxylate hydrochloride D->E 4M HCl in Dioxane

Caption: Overall synthetic route to the target compound.

Methylation Mechanism cluster_0 Deprotonation cluster_1 Alkylation Start N-Boc-3-cyanoazetidine Anion Azetidine Anion Start->Anion LiHMDS MeI CH3I Anion->MeI Nucleophilic Attack Product Methylated Product MeI->Product SN2 Attack

Caption: Mechanism of the C3 methylation step.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of methyl 3-methylazetidine-3-carboxylate hydrochloride. The procedures are based on well-established and high-yielding chemical transformations, ensuring the accessibility of this important building block for applications in drug discovery and development. By following the protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable compound for their scientific endeavors.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3-Methylazetidine-3-carboxylate: A Valuable Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous pharmacokinetic and pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, small, strained heterocyclic systems have garnered significant attention. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs in drug discovery.[1][2][3] Their inherent ring strain, sp3-rich character, and conformational rigidity offer a unique combination of properties that can lead to enhanced solubility, improved metabolic stability, and better receptor selectivity when incorporated into drug candidates.[1] This guide provides a comprehensive technical overview of a specific and important derivative, methyl 3-methylazetidine-3-carboxylate, a key building block for the synthesis of more complex and biologically active molecules.

This document will delve into the essential physicochemical properties, synthesis, and applications of methyl 3-methylazetidine-3-carboxylate, offering field-proven insights for researchers and drug development professionals.

Core Properties of Methyl 3-Methylazetidine-3-carboxylate

A foundational understanding of a molecule begins with its fundamental properties. The table below summarizes the key identifiers and physicochemical characteristics of methyl 3-methylazetidine-3-carboxylate.

PropertyValueSource
CAS Number 1115114-91-4BLD Pharm[1]
Molecular Formula C6H11NO2BLD Pharm[1]
Molecular Weight 129.16 g/mol BLD Pharm[1]
Canonical SMILES COC(=O)C1(C)CNC1---
Physical Form Not specified, likely a liquid or low-melting solid---

Synthesis of Methyl 3-Methylazetidine-3-carboxylate: A Mechanistic Approach

The synthesis of substituted azetidines has historically been a challenge due to the inherent ring strain of the four-membered ring. However, recent advancements in synthetic methodologies have made these valuable scaffolds more accessible.[3][4] A common and effective strategy for the synthesis of 3-substituted azetidines involves the functionalization of a pre-formed azetidine ring.

A plausible and efficient synthetic route to methyl 3-methylazetidine-3-carboxylate starts from a readily available precursor, such as a protected 3-azetidinone or a 3-cyanoazetidine derivative. The following protocol is a representative example based on established chemical transformations for the alkylation and functional group manipulation of azetidine rings.

Experimental Protocol: Synthesis from a Protected 3-Cyanoazetidine

This protocol outlines a two-step process starting from a commercially available N-Boc protected 3-cyanoazetidine. The rationale behind this approach is the relative ease of deprotonation at the C3 position, which is activated by the electron-withdrawing nitrile group, followed by methylation. The subsequent hydrolysis of the nitrile and esterification yields the target compound.

Step 1: Methylation of N-Boc-3-cyanoazetidine

  • Reaction Setup: To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise.

    • Causality: The use of a strong, sterically hindered base at low temperature is crucial to ensure rapid and complete deprotonation at the C3 position without competing nucleophilic attack on the nitrile or the Boc-protecting group.

  • Anion Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Causality: Methyl iodide is a reactive electrophile that readily undergoes an SN2 reaction with the generated carbanion to form the C-C bond.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis and Esterification

  • Nitrile Hydrolysis: The purified tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For example, heating in a mixture of a strong acid (e.g., 6M HCl) and an alcohol (e.g., methanol) will both hydrolyze the nitrile and remove the Boc-protecting group.

    • Causality: Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to the carboxylic acid.

  • Esterification: Following hydrolysis, the resulting 3-methylazetidine-3-carboxylic acid can be esterified to the methyl ester. A common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Final Deprotection and Isolation: If the Boc group was not removed during hydrolysis, a final deprotection step using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is required. The final product, methyl 3-methylazetidine-3-carboxylate, is then isolated and purified, often as its hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram

Synthesis_Workflow start N-Boc-3-cyanoazetidine intermediate1 Deprotonation with LiHMDS start->intermediate1 intermediate2 Alkylation with CH3I intermediate1->intermediate2 product1 N-Boc-3-cyano-3-methylazetidine intermediate2->product1 intermediate3 Acid Hydrolysis product1->intermediate3 product2 3-Methylazetidine-3-carboxylic Acid intermediate3->product2 intermediate4 Fischer Esterification product2->intermediate4 final_product Methyl 3-methylazetidine-3-carboxylate intermediate4->final_product caption Synthesis of Methyl 3-Methylazetidine-3-carboxylate

Caption: A representative synthetic route to methyl 3-methylazetidine-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the azetidine scaffold into drug candidates is a deliberate strategy to enhance their "drug-likeness".[2] The unique structural and physicochemical properties of azetidines, such as those found in methyl 3-methylazetidine-3-carboxylate, offer several advantages in drug design.

  • Conformational Rigidity and Vectorial Projection: The strained four-membered ring of azetidine restricts the conformational freedom of the molecule.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The substituents on the azetidine ring are projected in well-defined vectors, allowing for precise and directional interactions with the target protein.

  • Improved Physicochemical Properties: Azetidines are sp3-rich scaffolds, a feature that is increasingly sought after in drug discovery to improve solubility and reduce the likelihood of off-target effects associated with flat, aromatic systems. The presence of the nitrogen atom can also serve as a hydrogen bond acceptor and can be protonated at physiological pH, which can further enhance aqueous solubility.

  • Enhanced Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles like pyrrolidines and piperidines.[5] The C-H bonds on the azetidine ring are less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other functional groups, such as gem-dimethyl groups or other small rings. This allows medicinal chemists to fine-tune the properties of a molecule while maintaining or improving its biological activity.

Case Study: Azetidine-Containing Drugs in the Clinic

Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern pharmaceuticals.[1] For example, baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, features an azetidine ring. In this context, the azetidine moiety plays a crucial role in positioning the other functional groups for optimal interaction with the ATP-binding pocket of the JAK enzyme.

Signaling Pathway Visualization: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Many inflammatory diseases are driven by the overactivation of this pathway. Azetidine-containing molecules, like baricitinib, are designed to inhibit specific JAK isoforms, thereby modulating the downstream signaling events.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor binds STAT STAT JAK->STAT phosphorylates Baricitinib Baricitinib (Azetidine-containing inhibitor) Baricitinib->JAK inhibits STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Expression Gene Expression (e.g., inflammatory mediators) DNA->Gene_Expression regulates caption Inhibition of the JAK-STAT pathway by an azetidine-containing drug.

Caption: A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by azetidine-containing drugs like baricitinib.

Conclusion

Methyl 3-methylazetidine-3-carboxylate is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The incorporation of the 3-methylazetidine-3-carboxylate moiety into larger molecules can impart beneficial properties such as conformational rigidity, improved solubility, and enhanced metabolic stability. As the demand for sp3-rich, non-flat molecules in drug discovery continues to grow, the importance of scaffolds like methyl 3-methylazetidine-3-carboxylate is set to increase, making it a key tool in the arsenal of medicinal chemists.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Spectroscopic Characterization of Methyl 3-Methylazetidine-3-carboxylate: A Technical Guide for Researchers

Introduction Methyl 3-methylazetidine-3-carboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with a methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-methylazetidine-3-carboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with a methyl and a methyl carboxylate group at the C3 position, provides a unique three-dimensional scaffold for the design of novel therapeutic agents. The azetidine motif is increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methyl 3-methylazetidine-3-carboxylate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the azetidine ring protons, the C3-methyl protons, and the ester methyl protons. The chemical shifts are influenced by the ring strain of the azetidine and the electronic effects of the substituents. The predicted ¹H NMR data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl 3-Methylazetidine-3-carboxylate (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Justification for Prediction
Azetidine N-H~1.5 - 2.5Broad Singlet1HThe N-H proton of an unsubstituted azetidine is expected to be a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be solvent-dependent.
Azetidine CH₂ (C2 & C4)~3.4 - 3.8Multiplet4HThe protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded. Due to the substitution at C3, these protons are diastereotopic and are expected to appear as a complex multiplet. Data from N-Boc-azetidine-3-carboxylic acid shows these protons in the 4.1-4.3 ppm range; the absence of the electron-withdrawing Boc group should shift these protons slightly upfield.[3]
Ester CH₃~3.7Singlet3HThe methyl protons of a methyl ester typically appear as a sharp singlet in this region.[4][5]
C3-CH₃~1.4Singlet3HThe methyl group at the quaternary C3 position is in a shielded environment and is expected to appear as a singlet.
B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The predicted ¹³C NMR data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl 3-Methylazetidine-3-carboxylate (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification for Prediction
Ester C=O~170 - 175The carbonyl carbon of an ester typically resonates in this downfield region.[6][7]
Azetidine C3~40 - 50The quaternary carbon of the azetidine ring substituted with a methyl and an ester group.
Azetidine C2 & C4~50 - 60The carbons adjacent to the nitrogen in the azetidine ring are deshielded.[8][9]
Ester O-CH₃~52The carbon of the methyl ester group is characteristically found in this region.[10]
C3-CH₃~20 - 25The methyl carbon at the C3 position is in a typical aliphatic region.
C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Transfer to a 5 mm NMR tube. A->B C Acquire ¹H NMR spectrum (e.g., 16 scans). B->C D Acquire ¹³C NMR spectrum (e.g., 1024 scans). C->D E Perform 2D NMR (COSY, HSQC, HMBC) if structural ambiguity exists. D->E F Apply Fourier transform, phase correction, and baseline correction. E->F G Reference spectra to the residual solvent peak. F->G H Integrate ¹H signals and determine multiplicities. G->H I Assign peaks based on chemical shifts, coupling constants, and 2D correlations. H->I

Caption: A generalized workflow for the acquisition and analysis of NMR data for methyl 3-methylazetidine-3-carboxylate.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 3-methylazetidine-3-carboxylate will be dominated by absorptions from the N-H, C-H, and C=O bonds.

A. Predicted IR Absorption Bands

The key diagnostic IR absorption bands are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for Methyl 3-Methylazetidine-3-carboxylate

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode Justification for Prediction
N-H3300 - 3500Medium, BroadStretchTypical for a secondary amine. The broadness is due to hydrogen bonding.
C-H (sp³)2850 - 3000Medium to StrongStretchCharacteristic of the methyl and methylene groups in the molecule.
C=O (Ester)1735 - 1750StrongStretchThe carbonyl stretch of a saturated aliphatic ester is a strong and sharp peak in this region.[11][12][13][14]
C-O (Ester)1000 - 1300StrongStretchEsters show strong C-O stretching absorptions in the fingerprint region.[11]
N-H1550 - 1650MediumBendThe N-H bending vibration is another characteristic peak for secondary amines.
B. Experimental Protocol for IR Data Acquisition

A straightforward protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is described below.

Workflow for IR Analysis:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Analysis A Place a small amount of the neat sample directly on the ATR crystal. C Acquire the sample spectrum (e.g., 16-32 scans). A->C B Acquire a background spectrum of the empty ATR crystal. B->C D Perform baseline correction and identify major absorption bands. C->D E Correlate absorption frequencies with functional groups. D->E

Caption: A simplified workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

A. Predicted Mass Spectrum

For methyl 3-methylazetidine-3-carboxylate (molecular formula: C₆H₁₁NO₂), the predicted molecular weight is 129.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Methyl 3-Methylazetidine-3-carboxylate

m/z Proposed Fragment Fragmentation Pathway Justification for Prediction
129[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)Represents the intact molecule with one electron removed.
114[M - CH₃]⁺Loss of the C3-methyl groupA common fragmentation for molecules with a tertiary carbon.
98[M - OCH₃]⁺Loss of the methoxy group from the esterA characteristic fragmentation of methyl esters.[15]
70[M - COOCH₃]⁺Loss of the carbomethoxy groupCleavage of the ester group from the azetidine ring.
59[COOCH₃]⁺Carbomethoxy cationA common fragment observed in the mass spectra of methyl esters.[16]
B. Experimental Protocol for MS Data Acquisition

A general protocol for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is outlined below.

Workflow for MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis A Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). B Inject the sample into the GC. A->B C Separate the components on a capillary column. B->C D Introduce the eluent into the mass spectrometer (EI source). C->D E Identify the molecular ion peak. D->E F Analyze the fragmentation pattern. E->F G Correlate the mass spectrum with the proposed structure. F->G

Caption: A typical workflow for the analysis of a volatile compound by GC-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for methyl 3-methylazetidine-3-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental principles, offer a reliable framework for the characterization of this important heterocyclic building block. The detailed experimental protocols and workflows are intended to serve as a practical resource for researchers in academic and industrial settings. As with any predictive data, it is imperative to confirm these findings through the acquisition and rigorous analysis of experimental data on a pure sample of the target compound.

References

  • Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ACS Publications. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • AGH University of Science and Technology. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shift comparisons of the carbinol carbons in methyl ester 6 (A) with those of model compounds (B). Retrieved from [Link]

  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Reddit. (2015, June 12). IR frequencies in carbonyl-containing functional groups. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

Sources

Exploratory

Key Starting Materials and Synthetic Pathways for Methyl 3-Methylazetidine-3-Carboxylate: A Technical Guide

Executive Summary & Strategic Rationale Methyl 3-methylazetidine-3-carboxylate (typically isolated and utilized as its stable hydrochloride salt, CAS: 1114876-08-2) is a highly sought-after, sp³-rich building block in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 3-methylazetidine-3-carboxylate (typically isolated and utilized as its stable hydrochloride salt, CAS: 1114876-08-2) is a highly sought-after, sp³-rich building block in modern medicinal chemistry[1],[2]. Its integration into small-molecule drug candidates—most notably RET kinase inhibitors[3] and BRD9 chromatin remodeling complex inhibitors[4],[5]—dramatically improves metabolic stability, aqueous solubility, and target binding affinity by providing a rigid, vectorially defined structural motif.

This whitepaper details the optimal synthetic pathways, key starting materials (KSMs), and mechanistic rationales for the scalable synthesis of methyl 3-methylazetidine-3-carboxylate, designed for researchers and drug development professionals.

Material Matrix: Key Starting Materials

The synthesis of 3,3-disubstituted azetidines is notoriously challenging due to high ring strain (approx. 26 kcal/mol) and the propensity for ring-opening or polymerization during de novo cyclization. Consequently, the most robust industrial approach utilizes a "late-stage functionalization" strategy, starting from a pre-formed azetidine ring[6],[7].

Table 1: Quantitative Data & Core Reagents Matrix

Compound NameCAS NumberRole in SynthesisMW ( g/mol )
tert-Butyl 3-cyanoazetidine-1-carboxylate 253176-93-1Primary KSM / Scaffold182.22
Methyl iodide (MeI) 74-88-4Electrophilic Alkylating Agent141.94
Lithium bis(trimethylsilyl)amide (LiHMDS) 4039-32-1Non-nucleophilic Base167.33
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate 936850-09-8Key Intermediate 1,[8]196.25
1-Boc-3-methylazetidine-3-carboxylic acid 887591-62-0Key Intermediate 2[9],[10]215.25
Methyl 3-methylazetidine-3-carboxylate HCl 1114876-08-2Final Target Compound[1],[2]165.62

Mechanistic Pathway: The Late-Stage Alkylation Route

The preferred synthetic route avoids the low yields of direct cyclization by leveraging the acidity of the alpha-proton in tert-butyl 3-cyanoazetidine-1-carboxylate[6].

SynthesisRoute A tert-butyl 3-cyanoazetidine-1-carboxylate (KSM) B tert-butyl 3-cyano-3-methylazetidine- 1-carboxylate A->B 1. LiHMDS, THF, -78°C 2. MeI C 1-Boc-3-methylazetidine- 3-carboxylic acid B->C NaOH, MeOH/H2O Reflux D Methyl 3-methylazetidine- 3-carboxylate HCl C->D HCl, MeOH Reflux

Figure 1: Three-step synthetic workflow from the cyanoazetidine KSM to the final ester.

Mechanistic Causality

The use of LiHMDS at -78 °C is a critical parameter[6],[7]. The sterically hindered hexamethyldisilazide anion acts strictly as a non-nucleophilic base to deprotonate the alpha-position, preventing unwanted nucleophilic attack on the electrophilic nitrile carbon. The cryogenic temperature is non-negotiable; it prevents the kinetically formed carbanion from triggering a beta-elimination event that would rupture the strained four-membered ring. Following deprotonation, the planar nitrile-stabilized carbanion undergoes a rapid SN2 substitution with methyl iodide, establishing the quaternary sp³ center[7].

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system designed for high fidelity and scalability.

Protocol 1: Alpha-Alkylation of the Azetidine Nitrile[6],[7]

Objective: Synthesis of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

  • Preparation: Purge a dry reaction flask with nitrogen. Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.3 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv) over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.5 equiv) via syringe. Maintain the reaction at -78 °C for 45 minutes, then remove the cooling bath and allow the system to warm to room temperature over 1 hour.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the methine proton (typically ~3.7 ppm) and the emergence of a sharp 3H singlet at ~1.6 ppm confirms successful methylation[6].

Protocol 2: Nitrile Hydrolysis[6]

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

  • Reaction Setup: Dissolve the crude tert-butyl 3-cyano-3-methylazetidine-1-carboxylate in a 1:1 mixture of Methanol and H₂O.

  • Hydrolysis: Add NaOH (5.0 equiv). Heat the mixture to reflux (approx. 70 °C) for 4 to 12 hours. Causality Note: The steric hindrance of the newly formed quaternary center makes the nitrile highly resistant to hydrolysis. Extended reflux is required to push the intermediate primary amide fully to the carboxylate salt.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Carefully acidify the aqueous layer with 10% aqueous HCl or citric acid to pH ~3-4. Extract with ethyl acetate, dry, and concentrate to yield the pure carboxylic acid[6].

Protocol 3: Global Deprotection and Fischer Esterification

Objective: Synthesis of Methyl 3-methylazetidine-3-carboxylate hydrochloride[2].

  • Reaction Setup: Dissolve the carboxylic acid intermediate in anhydrous methanol.

  • Esterification/Deprotection: Add a solution of HCl in methanol (e.g., 3-4 M) or carefully add thionyl chloride (SOCl₂) at 0 °C to generate HCl in situ. Reflux the mixture for 2-4 hours. Causality Note: This step leverages Le Chatelier's principle. The excess methanol acts as both solvent and reactant to drive the Fischer esterification, while the strongly acidic conditions cleave the acid-labile Boc carbamate, expelling isobutylene and CO₂ gas entropically.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether or MTBE to precipitate the pure hydrochloride salt as a white crystalline solid.

Alternative Route: De Novo Ring Construction

While the late-stage alkylation route is superior for lab-scale synthesis, an alternative industrial approach involves the de novo construction of the azetidine ring via double nucleophilic displacement.

DeNovoRoute A Methyl 2,2-bis(bromomethyl) propanoate C 1-Benzhydryl-3-methylazetidine- 3-carboxylate A->C Cyclization (Base, Heat) B Benzhydrylamine (Primary Amine) B->C Cyclization (Base, Heat) D Methyl 3-methylazetidine- 3-carboxylate C->D Hydrogenolysis (Pd/C, H2)

Figure 2: De novo synthesis of the azetidine core via cyclization of a 1,3-dibromo precursor.

This route utilizes methyl 2,2-bis(bromomethyl)propanoate as the KSM. Reaction with a bulky primary amine like benzhydrylamine under basic conditions forces the cyclization. The bulky benzhydryl group prevents over-alkylation and stabilizes the transition state. Subsequent global deprotection via palladium-catalyzed hydrogenolysis yields the target molecule. However, this route often suffers from lower overall yields due to competing elimination reactions forming methacrylates.

Sources

Foundational

A Technical Guide to the Solubility of Methyl 3-Methylazetidine-3-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] As a functionalized azetidine, methyl 3-methylazetidine-3-carboxylate represents a key building block in the synthesis of novel therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl 3-methylazetidine-3-carboxylate, offering a predictive framework and detailed experimental protocols for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, a fundamental concept in chemistry, posits that substances with similar polarities are more likely to be soluble in one another.[2] Let's dissect the structure of methyl 3-methylazetidine-3-carboxylate to anticipate its solubility profile.

  • The Azetidine Ring: The four-membered saturated heterocycle, azetidine, contains a nitrogen atom, which can act as a hydrogen bond acceptor.[3] The presence of this nitrogen atom introduces a degree of polarity to the molecule.

  • The Methyl Ester Group (-COOCH₃): The ester functional group is polar and can also participate in hydrogen bonding as an acceptor. This group significantly influences the molecule's interaction with polar solvents.

  • The 3-Methyl Group (-CH₃): The additional methyl group at the 3-position is a nonpolar, hydrophobic moiety. This group can slightly decrease the overall polarity of the molecule and may enhance its solubility in less polar organic solvents.

Based on this structural analysis, methyl 3-methylazetidine-3-carboxylate is expected to be a polar molecule. Its solubility will be governed by the interplay between the polar azetidine and ester functionalities and the nonpolar methyl group.

Predicted Solubility Trend:

A qualitative prediction of solubility in common organic solvents would be:

  • High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, due to favorable dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: In solvents of intermediate polarity such as dichloromethane (DCM) and ethyl acetate.

  • Low Solubility: In nonpolar solvents like hexanes and toluene, where the polar functional groups would have limited favorable interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation.[4] Two primary methods for determining solubility are the "excess solvent" and "excess solid" methods.[4] For a solid compound like methyl 3-methylazetidine-3-carboxylate, the "excess solid" (or shake-flask) method is a common and reliable approach.

Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of methyl 3-methylazetidine-3-carboxylate in a specific organic solvent.

Materials:

  • Methyl 3-methylazetidine-3-carboxylate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

G prep 1. Preparation - Prepare stock solutions of known concentrations. - Add excess solid to a known volume of solvent. equil 2. Equilibration - Shake vials at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-48 hours). prep->equil Incubate sep 3. Separation - Allow undissolved solid to settle. - Filter the supernatant through a syringe filter. equil->sep Isolate saturated solution analysis 4. Analysis - Dilute the filtrate with a suitable mobile phase. - Analyze the concentration using a calibrated HPLC method. sep->analysis Quantify solute calc 5. Calculation - Determine the solubility from the measured concentration. analysis->calc Final determination

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 3-methylazetidine-3-carboxylate of known concentrations in a suitable solvent (e.g., methanol or acetonitrile) for HPLC calibration.

  • Sample Preparation: To a vial, add an excess amount of solid methyl 3-methylazetidine-3-carboxylate to a known volume (e.g., 1 mL) of the test solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Filtration: Carefully withdraw a portion of the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Analysis: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of methyl 3-methylazetidine-3-carboxylate.

  • Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Kinetic Solubility Protocol (High-Throughput Screening)

For early-stage drug discovery, a higher-throughput kinetic solubility assessment is often employed. This method involves adding a concentrated stock solution of the compound (typically in DMSO) to the aqueous or organic solvent and observing for precipitation. While less precise than thermodynamic solubility, it provides a rapid assessment.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of Methyl 3-Methylazetidine-3-carboxylate at 25 °C

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimental Solubility (g/L)
Hexane1.9LowTo be determined
Toluene2.4LowTo be determined
Dichloromethane9.1ModerateTo be determined
Ethyl Acetate6.0ModerateTo be determined
Acetonitrile37.5HighTo be determined
Ethanol24.5HighTo be determined
Methanol32.7HighTo be determined
Dimethyl Sulfoxide (DMSO)46.7Very HighTo be determined
Water80.1Moderate to HighTo be determined

Note: Experimental values are placeholders and should be populated with empirical data.

Implications for Drug Development

The solubility of methyl 3-methylazetidine-3-carboxylate in various organic solvents has significant implications throughout the drug development pipeline:

  • Synthetic Chemistry: Solvent selection is crucial for reaction efficiency, product yield, and purity. Knowing the solubility helps in choosing appropriate reaction media and solvents for workup and extraction procedures.

  • Purification: Crystallization is a common method for purifying solid compounds. The solubility profile guides the selection of solvent systems for effective crystallization, where the compound should be highly soluble in a hot solvent and sparingly soluble at a lower temperature.

  • Formulation Development: For preclinical and clinical studies, the compound often needs to be formulated in a suitable vehicle. Solubility data is essential for developing stable and bioavailable formulations, whether for oral, intravenous, or other routes of administration.

  • Analytical Method Development: The choice of solvent is critical for preparing samples for various analytical techniques, including HPLC, NMR, and mass spectrometry.

Conclusion

References

  • Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Life Chemicals. Compound solubility measurements for early drug discovery. (2022).
  • PubChem. 2-Azetidinecarboxylic acid, (S)-.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).
  • SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011).
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Wikipedia. Azetidine-2-carboxylic acid.
  • MedChemExpress. L-Azetidine-2-carboxylic acid | Proline Analog.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. Solubility of Organic Compounds. (2023).
  • PubMed. Prediction of solubility of drugs and other compounds in organic solvents. (2010).
  • ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ijarsct. Synthesis and Characterization of a Novel Azetidine Derivative. (2023).
  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023).
  • Selleck Chemicals. Azetidine-2-carboxylic acid.
  • Thermo Fisher Scientific. Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg.
  • BLD Pharm. 1115114-91-4|Methyl 3-methylazetidine-3-carboxylate.
  • TargetMol. Azetidine-2-carboxylic acid.
  • Sigma-Aldrich. 1-Methylazetidine-3-carboxylic acid.
  • Wikipedia. Azetidine.
  • Guidechem. 1-Boc-3-methylazetidine-3-carboxylic acid 887591-62-0 wiki.
  • ChemicalBook. Methyl 1-Boc-azetidine-3-carboxylate. (2026).
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022).
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023).
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Sigma-Aldrich. Methyl 3-methylazetidine-3-carboxylate hydrochloride.
  • NextSDS. Methyl azetidine-3-carboxylate — Chemical Substance Information.
  • Sigma-Aldrich. methyl 3-methylazetidine-3-carboxylate hydrochloride.
  • PubMed. Recent advances in medicinal chemistry strategies for the development of METTL3 inhibitors. (2025).
  • TCI Chemicals. Methyl Azetidine-3-carboxylate Hydrochloride.
  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid. (2003).

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of Methyl 3-Methylazetidine-3-carboxylate in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. Small, saturated heterocycles have emerged as privileged motifs, offering a unique combination of three-dimensional complexity, metabolic stability, and favorable physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain, while a challenge for synthesis, imparts a conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[2] This application note focuses on a particularly valuable derivative, methyl 3-methylazetidine-3-carboxylate , and its utility as a versatile building block in medicinal chemistry.

The strategic introduction of a methyl group at the 3-position of the azetidine carboxylate scaffold offers several advantages. This substitution can introduce favorable conformational bias, serve as a bioisosteric replacement for other small functional groups, and potentially block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[3] This document provides a comprehensive guide to the synthesis, properties, and practical applications of methyl 3-methylazetidine-3-carboxylate, complete with detailed experimental protocols.

Physicochemical Properties and Strategic Advantages

The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties. The introduction of the 3-methyl group to the azetidine-3-carboxylate core has a notable impact on its characteristics.

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Weight 143.18 g/mol (for the free base)Low molecular weight contributes to favorable ligand efficiency.
pKa ~8.5 (for the azetidine nitrogen)The basicity of the nitrogen can be modulated by the N-substituent and is crucial for target engagement and pharmacokinetic properties.[2]
cLogP ~0.5The calculated lipophilicity suggests good solubility and potential for oral bioavailability.[4]
Topological Polar Surface Area (TPSA) 38.33 ŲA low TPSA is generally associated with good cell permeability.

The presence of the quaternary center at the 3-position provides a "gem-dimethyl effect" analogue, which can restrict the conformational freedom of the azetidine ring and adjacent functionalities.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Synthesis of Methyl 3-Methylazetidine-3-carboxylate: A Step-by-Step Guide

The synthesis of methyl 3-methylazetidine-3-carboxylate is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient route involves the methylation of an N-protected 3-cyanoazetidine, followed by hydrolysis and esterification.

Protocol 1: Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid

This protocol details the synthesis of the key carboxylic acid intermediate.

Step 1: Synthesis of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-cyanoazetidine-1-carboxylate

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

    • Methyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS (1.1 eq) dropwise to the solution. Stir the reaction mixture at -78 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 45 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.[5]

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to 1-Boc-3-methylazetidine-3-carboxylic acid

  • Materials:

    • tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

    • 10% aqueous citric acid solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude or purified product from Step 1 in methanol.

    • Add a solution of NaOH (5.0 eq) in water.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4 hours).[5]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the aqueous residue with a 10% aqueous citric acid solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-3-methylazetidine-3-carboxylic acid.[5]

Protocol 2: Esterification to Methyl 1-Boc-3-methylazetidine-3-carboxylate

Standard esterification procedures can be employed. A common method involves the use of trimethylsilyldiazomethane.

  • Materials:

    • 1-Boc-3-methylazetidine-3-carboxylic acid (from Protocol 1)

    • Trimethylsilyldiazomethane (2.0 M in hexanes)

    • Toluene

    • Methanol

  • Procedure:

    • Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq) in a mixture of toluene and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyldiazomethane (1.2 eq) dropwise. The reaction is typically accompanied by the evolution of nitrogen gas.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Quench any excess trimethylsilyldiazomethane by the careful addition of a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Protocol 3: N-Deprotection

The Boc-protecting group can be readily removed under acidic conditions to yield the free amine, which is often used as the hydrochloride salt.

  • Materials:

    • Methyl 1-Boc-3-methylazetidine-3-carboxylate (from Protocol 2)

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected ester in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • Add an excess of 4 M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be triturated with diethyl ether to afford methyl 3-methylazetidine-3-carboxylate hydrochloride as a solid.[6]

Synthesis_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Formation 3-Cyanoazetidine tert-Butyl 3-cyanoazetidine-1-carboxylate Methylation 1. LiHMDS, -78 °C 2. MeI 3-Cyanoazetidine->Methylation Methylated_Cyano tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate Methylation->Methylated_Cyano Hydrolysis NaOH, MeOH/H2O Reflux Methylated_Cyano->Hydrolysis Carboxylic_Acid 1-Boc-3-methylazetidine-3-carboxylic acid Hydrolysis->Carboxylic_Acid Esterification TMS-diazomethane or Acid catalyst, MeOH Carboxylic_Acid->Esterification Boc_Ester Methyl 1-Boc-3-methylazetidine-3-carboxylate Esterification->Boc_Ester Deprotection 4 M HCl in Dioxane Boc_Ester->Deprotection Final_Product Methyl 3-methylazetidine-3-carboxylate (HCl salt) Deprotection->Final_Product Amide_Coupling_Workflow Carboxylic_Acid 1-Boc-3-methylazetidine-3-carboxylic acid Coupling Amide Bond Formation Carboxylic_Acid->Coupling Amine R1-NH-R2 Amine->Coupling Reagents HATU, DIPEA, DMF Reagents->Coupling Product N-Protected Amide Product Coupling->Product Deprotection Acidic Conditions Product->Deprotection Final_Amide Final Amide Deprotection->Final_Amide

Sources

Application

The Versatile Building Block: Methyl 3-Methylazetidine-3-carboxylate in the Synthesis of Novel Heterocycles

Introduction: The Significance of the Strained Scaffold Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Strained Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and three-dimensional structure offer a unique scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved solubility, metabolic stability, and conformational rigidity.[1] Among the diverse array of substituted azetidines, methyl 3-methylazetidine-3-carboxylate stands out as a particularly valuable building block. The presence of a quaternary center and a reactive ester functionality provides a springboard for the synthesis of a wide range of novel and complex heterocyclic systems. This application note provides a comprehensive guide to the synthesis of methyl 3-methylazetidine-3-carboxylate and its application in the construction of medicinally relevant pyrazole and oxadiazole derivatives.

Synthesis of the Core Building Block: Methyl 3-Methylazetidine-3-carboxylate

The synthesis of methyl 3-methylazetidine-3-carboxylate can be efficiently achieved through a two-step process starting from a protected 3-cyanoazetidine precursor. This method involves the alkylation of the 3-position followed by hydrolysis of the nitrile and subsequent esterification.

Protocol 1: Synthesis of Methyl 3-Methylazetidine-3-carboxylate

This protocol details the synthesis starting from commercially available tert-butyl 3-cyanoazetidine-1-carboxylate. The process involves deprotonation at the 3-position, followed by methylation and subsequent hydrolysis of the nitrile to a carboxylic acid, which is then esterified.[3]

Step 1: Methylation of tert-Butyl 3-cyanoazetidine-1-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF. Stir the mixture at -78 °C for 30 minutes. The formation of the lithiated species is crucial for the subsequent alkylation.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 45 minutes, then warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, is purified by flash column chromatography.

Step 2: Hydrolysis and Esterification

  • Hydrolysis: The purified tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (1.0 eq) is dissolved in methanol. An aqueous solution of sodium hydroxide (5.0 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. This step hydrolyzes the nitrile to a carboxylate salt.[3]

  • Esterification and Deprotection: After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid. The solvent is evaporated, and the residue is taken up in methanol. Thionyl chloride (2.0 eq) is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight to effect esterification. The Boc protecting group is also cleaved under these acidic conditions.

  • Isolation: The solvent is removed under reduced pressure, and the crude methyl 3-methylazetidine-3-carboxylate hydrochloride is triturated with diethyl ether to afford the pure product as a solid.

Compound Starting Material Reagents Yield (%) Physical Form
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylatetert-Butyl 3-cyanoazetidine-1-carboxylateLiHMDS, Methyl Iodide~85Colorless Oil
Methyl 3-methylazetidine-3-carboxylate hydrochloridetert-Butyl 3-cyano-3-methylazetidine-1-carboxylateNaOH, HCl, SOCl₂~70 (over 2 steps)White Solid

Table 1: Summary of the Synthesis of Methyl 3-Methylazetidine-3-carboxylate

Synthesis_of_Methyl_3_Methylazetidine_3_carboxylate start tert-Butyl 3-cyanoazetidine-1-carboxylate step1 1. LiHMDS, THF, -78 °C 2. Methyl Iodide start->step1 intermediate tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate step1->intermediate step2 1. NaOH, MeOH, Reflux 2. HCl, SOCl₂, MeOH intermediate->step2 product Methyl 3-methylazetidine-3-carboxylate (hydrochloride salt) step2->product

Caption: Synthetic workflow for Methyl 3-methylazetidine-3-carboxylate.

Application in the Synthesis of Novel Heterocycles

The strategic placement of the methyl and ester groups on the azetidine ring makes methyl 3-methylazetidine-3-carboxylate a versatile precursor for a variety of heterocyclic systems. The following protocols outline its use in the synthesis of substituted pyrazoles and 1,3,4-oxadiazoles.

Protocol 2: Synthesis of a Novel 1-(Azetidin-3-yl)pyrazole Derivative

This protocol describes the synthesis of a pyrazole ring through the condensation of a β-diketone, generated in situ from the azetidine building block, with hydrazine.[4]

  • Claisen Condensation: To a solution of methyl 3-methylazetidine-3-carboxylate hydrochloride (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in an anhydrous solvent such as THF, add a strong base like sodium hydride (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. This in-situ Claisen condensation forms a 1,3-dicarbonyl intermediate. The choice of a non-nucleophilic base is critical to prevent side reactions with the ester.

  • Cyclization with Hydrazine: To the reaction mixture, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC. The acidic catalyst facilitates the condensation and subsequent cyclization to form the pyrazole ring.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired pyrazole derivative.

Pyrazole_Synthesis start Methyl 3-methylazetidine-3-carboxylate step1 1. Ketone, NaH, THF (Claisen Condensation) start->step1 intermediate In-situ generated 1,3-Dicarbonyl Intermediate step1->intermediate step2 2. Hydrazine Hydrate, Acetic Acid, Reflux (Cyclization) intermediate->step2 product Novel Pyrazole Derivative step2->product

Caption: Synthesis of a pyrazole derivative from the azetidine building block.

Protocol 3: Synthesis of a Novel 2-(Azetidin-3-yl)-1,3,4-oxadiazole Derivative

This protocol details a two-step synthesis of a 1,3,4-oxadiazole, a common scaffold in medicinal chemistry, starting from our building block.[5]

Step 1: Synthesis of the Acylhydrazide Intermediate

  • Reaction Setup: Dissolve methyl 3-methylazetidine-3-carboxylate hydrochloride (1.0 eq) in methanol.

  • Hydrazinolysis: Add hydrazine hydrate (3.0 eq) and stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the starting ester on TLC. The excess hydrazine drives the reaction to completion.

  • Isolation: Upon completion, remove the solvent under reduced pressure to obtain the crude acylhydrazide, which can often be used in the next step without further purification.

Step 2: Cyclization to the 1,3,4-Oxadiazole

  • Reaction Setup: To a solution of the crude acylhydrazide (1.0 eq) in a suitable solvent like toluene, add a carboxylic acid (1.1 eq) and a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 eq).

  • Cyclization: Heat the reaction mixture to reflux. The high temperature and the presence of a dehydrating agent promote the intramolecular cyclization to the 1,3,4-oxadiazole ring.

  • Work-up and Purification: After cooling, carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Heterocycle Key Reagents Rationale Typical Yield (%)
PyrazoleKetone, NaH, Hydrazine HydrateIn-situ formation of a β-diketone followed by cyclization.60-75
1,3,4-OxadiazoleHydrazine Hydrate, Carboxylic Acid, POCl₃Formation of an acylhydrazide followed by dehydrative cyclization.55-70

Table 2: Summary of Heterocycle Synthesis from Methyl 3-Methylazetidine-3-carboxylate

Expanding the Synthetic Utility: N-Functionalization and Ring-Opening Strategies

The synthetic potential of methyl 3-methylazetidine-3-carboxylate extends beyond its use as a direct precursor to heterocycles. The secondary amine of the azetidine ring is amenable to a variety of functionalization reactions, and the strained ring can undergo strategic ring-opening reactions to access other valuable scaffolds.

N-Functionalization: The azetidine nitrogen can be readily arylated using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[6][7] These reactions allow for the introduction of diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space accessible from this building block.

Ring-Opening Reactions: The inherent strain of the azetidine ring can be exploited in nucleophilic ring-opening reactions.[8] Under acidic conditions or in the presence of a Lewis acid, nucleophiles can attack one of the ring carbons, leading to the formation of functionalized acyclic amines. This provides a pathway to novel amino acid and amino alcohol derivatives.

Conclusion

Methyl 3-methylazetidine-3-carboxylate is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of complex molecular architectures with potential applications in drug discovery and medicinal chemistry. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this unique strained scaffold.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Chemical Reviews, 108(8), 3054-3131. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1608. [Link]

  • De Kimpe, N. (2007). Azetidines, Azetines, and Azetes. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-105). Elsevier. [Link]

  • Golushko, A., et al. (2020). A Novel Method for the Synthesis of 1,2,4-Oxadiazoles via Tandem Reaction of Nitroalkenes with Arenes and Nitriles. Molecules, 25(1), 111. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier. [Link]

  • Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in life and society: an introduction to heterocyclic chemistry, biochemistry and applications. John Wiley & Sons. [Link]

  • Singh, G. S., & D’hooghe, M. (2014). Recent progress in the synthesis of azetidines. Tetrahedron, 70(40), 7141-7164. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Wirth, T. (Ed.). (2012). Organoselenium chemistry: synthesis and reactions. John Wiley & Sons. [Link]

  • Zard, S. Z. (2003). Radical reactions in organic synthesis. Oxford University Press. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2006). Multicomponent reactions. John Wiley & Sons. [Link]

Sources

Method

Application Notes and Protocols: Incorporating Methyl 3-Methylazetidine-3-carboxylate into PROTAC Linkers for Enhanced Potency and Improved Physicochemical Properties

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[1][]

While the choice of POI and E3 ligase ligands determines the PROTAC's target, the linker plays a far more intricate role than being a simple spacer.[5] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties.[3][5] Historically, PROTAC linkers have been dominated by flexible alkyl and polyethylene glycol (PEG) chains.[3][] However, the field is rapidly evolving towards the use of more sophisticated, rigid linkers to overcome the limitations of their flexible counterparts, such as poor metabolic stability and unfavorable physicochemical properties.[6]

Rationale for Incorporating Methyl 3-Methylazetidine-3-carboxylate in PROTAC Linkers

The incorporation of rigid motifs, such as small heterocycles, into PROTAC linkers can pre-organize the molecule into a bioactive conformation, thereby enhancing ternary complex formation and improving degradation efficiency.[1][7] Azetidine, a four-membered nitrogen-containing heterocycle, is an attractive building block for this purpose. Its rigid, three-dimensional structure can impart conformational constraint to the linker, potentially reducing the entropic penalty associated with ternary complex formation.[7][8]

This guide focuses on the incorporation of methyl 3-methylazetidine-3-carboxylate , a specific azetidine derivative, into PROTAC linkers. The rationale for its use is multifaceted:

  • Conformational Rigidity: The azetidine ring introduces a rigid element into the linker, which can help to optimize the spatial orientation of the POI and E3 ligase ligands for productive ternary complex formation.[7][8]

  • Improved Physicochemical Properties: The introduction of the polar ester and the basic nitrogen atom can enhance solubility and modulate the overall lipophilicity of the PROTAC, potentially improving cell permeability and pharmacokinetic profiles.[9]

  • Vectorial Control: The 3,3-disubstituted nature of this building block provides a defined exit vector for the linker, allowing for precise control over the geometry of the final PROTAC molecule.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to a longer in vivo half-life.[6][10]

The following sections provide a detailed protocol for the synthesis of a PROTAC incorporating methyl 3-methylazetidine-3-carboxylate, as well as methods for its characterization and biological evaluation.

Experimental Protocols

Part 1: Synthesis of the Key Building Block: 1-Boc-3-methylazetidine-3-carboxylic acid

The synthesis of the core azetidine building block can be achieved through a multi-step sequence starting from commercially available materials.

Workflow for the Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid

A tert-butyl 3-cyanoazetidine-1-carboxylate B Deprotonation with LiHMDS A->B 1. LiHMDS, THF, -78 °C C Alkylation with Methyl Iodide B->C 2. CH3I, -78 °C to rt D tert-butyl 3-cyano-3-methylazetidine-1-carboxylate C->D E Hydrolysis with NaOH D->E NaOH, MeOH/H2O, reflux F 1-Boc-3-methylazetidine-3-carboxylic acid E->F

Caption: Synthetic scheme for 1-Boc-3-methylazetidine-3-carboxylic acid.

Step-by-Step Protocol:

  • Methylation of tert-butyl 3-cyanoazetidine-1-carboxylate:

    • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv., 1 M solution in THF) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add methyl iodide (1.5 equiv.) and continue stirring at -78 °C for 45 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.[11]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

  • Hydrolysis to 1-Boc-3-methylazetidine-3-carboxylic acid:

    • To a solution of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (1.0 equiv.) in a mixture of methanol (MeOH) and water, add sodium hydroxide (NaOH, 5.0 equiv.).

    • Reflux the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[11]

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Neutralize the aqueous residue with 10% aqueous citric acid and extract the product with dichloromethane (CH2Cl2).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 1-Boc-3-methylazetidine-3-carboxylic acid, which can often be used in the next step without further purification.

Part 2: Incorporation into a PROTAC Linker

This section describes a general strategy for incorporating the azetidine building block into a PROTAC linker through amide bond formation. This example assumes the synthesis of a PROTAC targeting a hypothetical protein of interest (POI-L) and recruiting the von Hippel-Lindau (VHL) E3 ligase (VHL-L).

General PROTAC Assembly Strategy

cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A 1-Boc-3-methylazetidine- 3-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-terminated linker B->C D Boc-protected azetidine linker C->D E Boc Deprotection (e.g., TFA) D->E F Free amine azetidine linker E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G POI Ligand (with carboxylic acid) G->H I POI-Linker-VHL PROTAC H->I

Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.

Step-by-Step Protocol:

  • Amide Coupling with an Amine-Terminated Linker:

    • Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 equiv.), an amine-terminated linker (e.g., a short PEG or alkyl chain with a terminal amine that will be attached to the VHL ligand, 1.0 equiv.), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.), and stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash column chromatography to obtain the Boc-protected azetidine linker.

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidine linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the free amine of the azetidine linker as a TFA salt.

  • Final Amide Coupling with the POI Ligand:

    • Combine the deprotected azetidine linker (1.0 equiv.), the POI ligand bearing a carboxylic acid functionality (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (3.0 equiv. to neutralize the TFA salt and facilitate coupling) in anhydrous DMF.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC using preparative reverse-phase HPLC to obtain the desired product.

Note: A variety of amide coupling reagents can be employed, such as EDCI/HOBt or PyBOP, and the choice may depend on the specific substrates.[]

Part 3: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Technique Purpose Expected Outcome
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight and elemental composition.The measured m/z value should match the calculated value for the expected molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of the molecule.The observed chemical shifts, coupling constants, and integrations should be consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak, typically with >95% purity, should be observed.
Part 4: Biological Evaluation of the Azetidine-Containing PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated.

Workflow for Biological Evaluation

A Cell-based Protein Degradation Assay B Western Blot or In-Cell Western A->B C Determine DC50 and Dmax B->C D Ternary Complex Formation Assay E e.g., TR-FRET or SPR D->E F Evaluate Binding Affinity and Cooperativity E->F G Cell Viability Assay H e.g., MTT or CellTiter-Glo G->H I Assess Cytotoxicity H->I

Caption: Key assays for the biological evaluation of PROTACs.

Step-by-Step Protocols:

  • Cell-based Protein Degradation Assay:

    • Culture a relevant cell line that expresses the POI.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

    • Lyse the cells and quantify the levels of the POI using Western blotting or an in-cell Western assay.

    • Determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Ternary Complex Formation Assay:

    • Utilize biophysical techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex.

    • These assays can provide valuable insights into the binding affinities and cooperativity of the complex.

  • Cell Viability Assay:

    • Treat cells with the PROTAC at various concentrations to assess its cytotoxic effects.

    • Use assays such as MTT or CellTiter-Glo to measure cell viability.

Conclusion and Future Perspectives

The incorporation of rigid motifs like methyl 3-methylazetidine-3-carboxylate into PROTAC linkers represents a promising strategy for optimizing the properties of these novel therapeutics. By imparting conformational restraint and improving physicochemical properties, such linkers can lead to PROTACs with enhanced degradation efficiency, improved cell permeability, and better pharmacokinetic profiles. The protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of azetidine-containing PROTACs. Further exploration of diverse heterocyclic linkers will undoubtedly continue to advance the field of targeted protein degradation.

References

  • Google. (n.d.). Google Search.
  • Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1657-1673.
  • Maple, H. J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(15), 10221-10236.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Zhang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Chemical Science, 14(38), 10526-10534.
  • Royal Society of Chemistry. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
  • Shvarts, A., & Ciechanover, A. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. (2024, August 22).
  • Johnson, D. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(13), 8823-8834.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1083-1091.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Al-Hadedi, A. A. M., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2036-2043.
  • MedChemExpress. (n.d.).
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
  • Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 273, 116520.
  • MedChemExpress. (n.d.). (R)-Azetidine-2-carboxylic acid. MedChemExpress.
  • BroadPharm. (2022, December 12).
  • C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. C&EN.
  • Royal Society of Chemistry. (n.d.).
  • BOC Sciences. (2024, March 29).
  • eScholarship. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.
  • J&K Scientific. (n.d.). 1-Boc-3-methylazetidine-3-carboxylic acid. J&K Scientific.
  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8516-8536.
  • MilliporeSigma. (n.d.). 1-Methylazetidine-3-carboxylic acid. MilliporeSigma.

Sources

Application

Stereoselective Synthesis of Methyl 3-Methylazetidine-3-carboxylate Derivatives: Strategies and Protocols

An Application Guide for Drug Development Professionals Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Specifically, 3,3-disubstituted azetidines, which introduce a rigid three-dimensional exit vector, are of high interest in drug discovery. This guide provides an in-depth analysis of key stereoselective strategies for the synthesis of methyl 3-methylazetidine-3-carboxylate, a model compound featuring a challenging quaternary stereocenter. We will explore and compare three primary synthetic routes: intramolecular cyclization using a chiral auxiliary, stereoselective alkylation of a pro-chiral precursor, and the ring expansion of a chiral aziridine. Detailed protocols, mechanistic insights, and comparative data are provided to equip researchers with the necessary tools to select and implement the optimal strategy for their specific research and development needs.

Introduction: The Strategic Importance of 3,3-Disubstituted Azetidines

The incorporation of small, strained rings like azetidines into drug candidates has become a powerful strategy for navigating and optimizing chemical space.[1] Unlike their more flexible five- and six-membered counterparts, the rigid four-membered azetidine ring can lock a molecule into a specific, biologically active conformation. The 3,3-disubstitution pattern is particularly valuable as it creates a spirocyclic-like quaternary center, enabling precise control over the orientation of substituents and interaction with biological targets.

The synthesis of methyl 3-methylazetidine-3-carboxylate presents a significant stereochemical challenge: the creation of a quaternary carbon center at the C3 position in an enantiomerically pure form. This guide outlines robust and adaptable synthetic approaches to address this challenge, grounded in established chemical principles and supported by recent literature.

Comparative Overview of Synthetic Strategies

Three principal retrosynthetic disconnections offer viable pathways to the target molecule. The choice of strategy will depend on factors such as starting material availability, scalability, and the desired absolute stereochemistry.

cluster_A Strategy A: Intramolecular Cyclization cluster_B Strategy B: Stereoselective Alkylation cluster_C Strategy C: Aziridine Ring Expansion Target Methyl 3-Methylazetidine -3-carboxylate A1 Chiral γ-Amino Alcohol or Haloamine Precursor A1->Target Ring Closure A2 Chiral Sulfinamide & Achiral Amine A2->A1 Auxiliary-Directed Synthesis B1 Methyl Azetidine- 3-carboxylate B1->Target Asymmetric Methylation C1 Chiral 2-Methyl-2-carbomethoxy -aziridine derivative C1->Target One-Carbon Homologation cluster_main Key Steps in Chiral Auxiliary-Directed Cyclization Start γ-Hydroxy Sulfonamide Intermediate Activated Activated Intermediate (e.g., Mesylate) Start->Activated 1. Activation (MsCl, TEA) Transition Intramolecular SN2 Transition State Activated->Transition 2. Base (e.g., K2CO3)   Deprotonation Product N-Sulfinyl Azetidine Transition->Product Ring Closure Final Target Azetidine (after deprotection) Product->Final 3. Deprotection (HCl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-Methylazetidine-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The inherent ring strain of the azetidine core makes its synthesis a nuanced challenge, often competing with more favorable thermodynamic pathways.[1][2] This resource provides field-tested insights to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-methylazetidine-3-carboxylate core?

The construction of the strained four-membered azetidine ring is the principal challenge.[1] The most prevalent and reliable method is the intramolecular cyclization of a γ-amino precursor bearing a suitable leaving group. This typically proceeds via an SN2 mechanism. Key strategies include:

  • Cyclization of γ-Haloamines: A primary or protected amine displaces a halide (typically bromide or iodide) from the γ-position to form the ring. This is a robust and widely used method.[1]

  • Activation of γ-Amino Alcohols: A more common route starts with a γ-amino alcohol. The hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate, which is then displaced intramolecularly by the nitrogen.[3]

  • Ring Expansion of Aziridines: In some cases, a suitably substituted aziridine can undergo thermal or base-catalyzed rearrangement to form the azetidine ring.[4][5] This method can offer unique stereochemical outcomes.

  • Reduction of β-Lactams (Azetidin-2-ones): While effective, this route requires the prior synthesis of a substituted β-lactam, which can have its own synthetic challenges. The reduction is typically achieved with strong reducing agents like LiAlH₄ or diborane.[2]

Q2: Why is the choice of N-protecting group so critical for this synthesis?

The nitrogen atom is both a nucleophile in the key ring-forming step and a potential site for side reactions. An appropriate protecting group is essential for several reasons:

  • Preventing Side Reactions: Unprotected primary or secondary amines can undergo intermolecular reactions, leading to dimerization or polymerization, especially at higher concentrations.

  • Modulating Nucleophilicity: Groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can temper the nucleophilicity of the nitrogen, preventing unwanted reactions earlier in the synthetic sequence.

  • Facilitating Purification: The presence of a non-polar protecting group like Boc often makes intermediates less polar and easier to purify via standard silica gel chromatography.

  • Directing Cyclization: In some cases, bulky protecting groups can influence the conformation of the acyclic precursor, favoring the desired intramolecular cyclization. An easily removable group is crucial for accessing the final target.[1]

Q3: How is the final methyl ester functionality typically installed?

The methyl ester can be introduced at different stages, but two approaches are most common:

  • Esterification of the Carboxylic Acid: The azetidine-3-carboxylic acid can be synthesized first, followed by esterification. The Fischer esterification, which involves treating the carboxylic acid with methanol in the presence of an acid catalyst (like H₂SO₄ or HCl), is a classic and effective method.[6] Alternatively, for more sensitive substrates, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be used under milder, neutral conditions.[7]

  • Carrying the Ester Through the Synthesis: The methyl ester functionality can be present in the starting material and carried through the entire reaction sequence. This is often more step-economical but requires ensuring that all subsequent reaction conditions (e.g., base-catalyzed cyclization, deprotection) are compatible with the ester group to prevent hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My reaction yield is very low, and I'm isolating a complex mixture or unreacted starting material.

This is the most common issue, often stemming from competing reaction pathways that are favored over the formation of the strained azetidine ring.

  • Potential Cause A: Competition from Pyrrolidine Formation

    • Why it Happens: The formation of a five-membered pyrrolidine ring is often thermodynamically more favorable than the four-membered azetidine. This occurs if the cyclization precursor allows for a 5-exo-tet cyclization pathway to compete with the desired 4-exo-tet pathway.[8] This is a classic example of kinetic versus thermodynamic control.

    • Solution: To favor the kinetically controlled azetidine product, lower the reaction temperature . Run the cyclization at 0 °C or even -20 °C. While the reaction will be slower, it will significantly suppress the pathway leading to the thermodynamic pyrrolidine byproduct.[8]

  • Potential Cause B: Intermolecular Polymerization

    • Why it Happens: The nucleophilic amine can react with an electrophilic center on another molecule rather than the one within its own chain. This bimolecular process is highly dependent on concentration.

    • Solution: Employ high-dilution conditions . The intramolecular cyclization is a unimolecular process, whose rate is independent of concentration, whereas the rate of polymerization is concentration-dependent. Run the reaction at a concentration of 0.01-0.05 M.[8] Alternatively, use a syringe pump for the slow addition of the precursor to the reaction mixture, which maintains a low instantaneous concentration.

  • Potential Cause C: Ineffective Base or Poor Leaving Group

    • Why it Happens: For the cyclization to occur, the nitrogen must be sufficiently nucleophilic (often requiring deprotonation), and the leaving group must be readily displaced.

    • Solution:

      • Base Selection: If using an N-protected amine sulfonate ester, a strong, non-nucleophilic base is required for deprotonation. Use bases like sodium hydride (NaH), sodium bis(trimethylsilyl)amide (NaHMDS), or lithium diisopropylamide (LDA).[1] Ensure the base is fresh and the solvent is anhydrous.

      • Leaving Group Activation: If your precursor is a γ-amino alcohol, it must be activated. Hydroxyl is a poor leaving group. Convert it to a mesylate (-OMs) or tosylate (-OTs) using MsCl or TsCl and a base like triethylamine or pyridine. For an even more reactive leaving group, the alcohol can be converted to an iodide via the Finkelstein reaction.

Issue 2: The major product is an alkene, resulting from an elimination reaction.
  • Why it Happens: The base used for deprotonation can also act as a Brønsted base, abstracting a proton and triggering an E2 elimination to form an alkene. This pathway competes directly with the desired SN2 cyclization.[2]

  • Solution:

    • Use a More Hindered Base: A sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) is less likely to abstract a sterically accessible proton and may favor the desired nucleophilic attack.

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired cyclization.

    • Choose a Better Leaving Group: A better leaving group (I > Br > OTs > OMs > Cl) allows the SN2 displacement to occur more rapidly, outcompeting the elimination pathway.

Issue 3: I've successfully synthesized the product, but purification is difficult.
  • Why it Happens: The final product, methyl 3-methylazetidine-3-carboxylate, is a relatively polar, basic amine. It can streak on silica gel and may be difficult to separate from polar byproducts.

  • Solution:

    • Modified Column Chromatography: When running a column, add 1-2% triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from tailing.

    • Purification via Salt Formation: Convert the free base to its hydrochloride salt by treating a solution of the product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a non-polar solvent. The salt is often a crystalline solid that can be easily purified by recrystallization and filtered off, leaving non-basic impurities behind. The free base can be regenerated by treatment with a mild base if needed.

Data Summary: Optimizing Cyclization Conditions

The following table summarizes key parameters for the intramolecular cyclization step to maximize the yield of the desired N-Boc-3-methylazetidine-3-carboxylate precursor.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected OutcomeRationale
Concentration 0.5 M0.05 MIncreased ratio of azetidine to polymerFavors unimolecular cyclization over bimolecular polymerization.[8]
Temperature Room Temperature (25 °C)0 °CIncreased ratio of azetidine to pyrrolidineFavors the kinetic (azetidine) product over the thermodynamic (pyrrolidine) byproduct.[8]
Base K₂CO₃ (weak, nucleophilic)NaH or NaHMDS (strong, non-nucleophilic)Higher conversion and yieldA strong base is required to fully deprotonate the N-H of a sulfonamide or carbamate for efficient cyclization.[1]
Leaving Group Chloride (-Cl)Mesylate (-OMs) or Iodide (-I)Faster reaction, higher yieldA more effective leaving group lowers the activation energy for the SN2 displacement.[2]

Visualized Experimental Workflow & Troubleshooting

General Synthetic Workflow

The diagram below outlines a common synthetic sequence for preparing methyl 3-methylazetidine-3-carboxylate.

G cluster_0 Precursor Synthesis cluster_1 Azetidine Ring Formation cluster_2 Final Product Generation Start Methyl 2-(hydroxymethyl)- 2-methylpropanoate Step1 Protection & Reduction (e.g., DIBAL-H, then Boc₂O) Start->Step1 Precursor N-Boc-3-hydroxy-2,2- dimethylpropan-1-amine Step1->Precursor Step2 Leaving Group Formation (e.g., MsCl, Et₃N) Precursor->Step2 Step3 Intramolecular Cyclization (e.g., NaH, High Dilution) Step2->Step3 Cyclized Methyl 1-Boc-3- methylazetidine-3-carboxylate Step3->Cyclized Step4 Boc Deprotection (e.g., TFA or HCl) Cyclized->Step4 Product Methyl 3-methylazetidine- 3-carboxylate Step4->Product

Caption: A common workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues during the cyclization step.

G cluster_causes cluster_solutions Problem Problem: Low Yield of Azetidine Cause1 Pyrrolidine byproduct detected (GC-MS/NMR) Problem->Cause1 Analysis shows byproduct Cause2 Polymer formation (baseline on TLC) Problem->Cause2 Analysis shows insolubles Cause3 Starting material remains Problem->Cause3 Analysis shows no conversion Sol1 Lower reaction temperature (e.g., to 0 °C) Cause1->Sol1 Sol2 Use high dilution (<0.05 M) or slow addition Cause2->Sol2 Sol3 Check base activity Use stronger base (NaH) Improve leaving group (-OMs, -I) Cause3->Sol3

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocol: Synthesis of N-Boc-3-methylazetidine-3-carboxylic acid

This protocol describes a common lab-scale synthesis via intramolecular cyclization of an activated amino alcohol.

Step 1: Synthesis of tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate

  • To a solution of 3-amino-2,2-dimethyl-1-propanol (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor by TLC until starting material is consumed.

  • Work up by washing with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol, which can often be used without further purification.

Step 2: Mesylation of the N-Boc protected amino alcohol

  • Dissolve the product from Step 1 (1 eq.) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Stir at 0 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench with cold water and extract with DCM. Wash the organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate carefully at low temperature to yield the mesylate.

Step 3: Intramolecular Cyclization

  • Prepare a flask with sodium hydride (60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous DMF to the NaH to create a suspension (~0.1 M final concentration). Cool to 0 °C.

  • Dissolve the mesylate from Step 2 in a separate flask of anhydrous DMF.

  • Using a syringe pump, add the mesylate solution to the NaH suspension over 4-6 hours.

  • After the addition is complete, let the reaction stir overnight, warming slowly to room temperature.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-methylazetidine-3-carboxylic acid.

Step 4: Esterification

  • Dissolve the N-Boc protected acid (1 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (2-5 mol%).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layers. The resulting product is the N-Boc protected methyl ester. This can then be deprotected using standard methods (TFA in DCM or HCl in dioxane) to yield the final product.[9]

References

  • Goudreau, S. R. et al. (2009). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. J. Org. Chem., 74, 470.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wessig, P. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Juaristi, E. et al. (2023). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. SynOpen, 07(01), 74-78.
  • BenchChem (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support.
  • Couty, F. et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Mehra, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Organic Chemistry Portal. Azetidine synthesis. .

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035.
  • Beilstein Journals (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. beilstein-journals.org.
  • Al-Harrasi, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • National Institutes of Health (NIH). Recent updates and future perspectives in aziridine synthesis and reactivity. .

  • De Kimpe, N. et al. (2011).
  • Organic Syntheses.
  • Guidechem. 1-Boc-3-methylazetidine-3-carboxylic acid. .

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. .

  • Thieme Chemistry. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. .

  • Sigma-Aldrich. Methyl 3-methylazetidine-3-carboxylate hydrochloride. .

  • Master Organic Chemistry. Fischer Esterification. .

  • BLD Pharm. Methyl 3-methylazetidine-3-carboxylate. .

  • Google Patents. Process for making azetidine-3-carboxylic acid.
  • BenchChem (2025).
  • National Institutes of Health (NIH). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. .

  • European Journal of Chemistry. Synthesis and optimization of methyl 5-acetyl-1,4-dihydro-2,6-dimethyl-4-(substituent benzylidene)pyridine-3-carboxylate. .

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-methylazetidine-3-carboxylate by Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of crude methyl 3-methylazetidine-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of crude methyl 3-methylazetidine-3-carboxylate. The inherent chemical properties of this molecule—specifically its polar, basic tertiary amine and ester functionalities housed within a strained azetidine ring—present unique purification hurdles.[1][2] This document moves beyond standard protocols to address the causality behind common issues and offers field-proven troubleshooting strategies and detailed workflows.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted as a direct Q&A to address specific issues you may encounter during your purification workflow.

Question 1: My product is streaking severely on the TLC plate and seems stuck at the top of my silica column (Rf ≈ 0), even when I use a polar eluent like 100% ethyl acetate. What is causing this?

Answer: This is the most common issue when purifying basic amines on standard silica gel.[1] The root cause is a strong acid-base interaction between the basic nitrogen of your azetidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to irreversible adsorption or very slow, non-uniform elution, resulting in significant peak tailing and potential loss of product.

Solution: You must neutralize the acidic sites on the stationary phase by introducing a competing base into your mobile phase.[1]

  • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or diethylamine to your mobile phase (e.g., hexane/ethyl acetate).

  • For Highly Polar Systems: If you are using a more polar solvent system like dichloromethane/methanol, adding 0.5-1% ammonium hydroxide (often from a solution of 10% ammonia in methanol) is highly effective for eluting stubborn amines.[3]

The basic modifier will preferentially interact with the silanol groups, allowing your target compound to elute symmetrically and predictably.

Question 2: I've added triethylamine, and my compound now moves off the baseline, but it co-elutes with an impurity. How can I improve the separation (resolution)?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Now that you have addressed the basicity issue, you can focus on fine-tuning the solvent system and other parameters.

  • Adjust Solvent Strength and Selectivity: The "standard" ethyl acetate/hexane system may not be optimal. Experiment with different solvent families that offer different chemical interactions (e.g., hydrogen bonding, dipole-dipole).[1]

    • Try replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol. A common system for polar compounds is a gradient of methanol in dichloromethane.[4]

    • Perform a thorough TLC analysis with various solvent systems (always including your basic modifier) to find the one that shows the best separation between your product and the impurity. Aim for an Rf value of 0.15–0.20 for your target compound on the TLC plate for the best performance in flash chromatography.[3]

  • Consider an Alternative Stationary Phase: If solvent optimization fails, the impurity may have very similar properties to your product on silica.

    • Amine-Functionalized Silica: This is an excellent choice as it eliminates the need for a basic modifier in the mobile phase and provides a more inert surface, often yielding sharper peaks for amines.[1]

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, amine, or diol) with a mobile phase starting with a high concentration of an organic solvent (like acetonitrile) and grading into an aqueous buffer.[5] This can provide a unique selectivity profile for polar compounds that are difficult to separate by normal-phase chromatography.[4][5]

Question 3: My final yield is very low, even though the reaction appeared to be high-yielding by crude NMR/LCMS. Where could my product have gone?

Answer: Product loss during purification can occur for several reasons.

  • Volatility: Some substituted azetidines, particularly those with lower molecular weights, can be volatile.[6][7] Significant product loss can occur during the final solvent evaporation step, especially if using a high vacuum for an extended period.

    • Mitigation: Evaporate fractions at the lowest practical temperature and vacuum. Once the bulk of the solvent is removed, avoid prolonged exposure to high vacuum.

  • Irreversible Adsorption: As discussed in Question 1, if you did not use a basic modifier, a significant portion of your product may be permanently stuck to the silica gel column.

  • Degradation: While methyl 3-methylazetidine-3-carboxylate is generally stable, prolonged exposure to highly acidic or basic conditions (beyond the trace amounts in the mobile phase) could potentially lead to degradation. The strained azetidine ring can be susceptible to ring-opening under harsh conditions.[2] Ensure your crude material is neutralized before loading if it comes from a reaction with strong acid or base.

Frequently Asked Questions (FAQs)

What is the best starting point for developing a purification method for this compound? Start with normal-phase flash chromatography on silica gel.[3][6] Develop a solvent system using TLC, beginning with a 70:30 mixture of hexane/ethyl acetate and incorporating 1% triethylamine. Gradually increase the polarity until the desired compound has an Rf of ~0.2. If this fails, move to a dichloromethane/methanol system with an amine modifier.[1][3]

What is "dry loading," and when is it preferred? Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert support like Celite) and then loading the resulting free-flowing powder onto the top of your column.[4] This method is highly recommended when your sample is not very soluble in the initial, low-polarity mobile phase.[4] Dissolving the sample in a strong, polar solvent for direct "liquid loading" can disrupt the top of the column and compromise the separation.

Can I use reversed-phase (RP) chromatography? Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for highly polar compounds.[4] The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, removing large volumes of water during solvent evaporation can be time-consuming.

Visualized Workflows and Principles

The following diagrams illustrate key decision-making processes and chemical principles relevant to this purification.

TroubleshootingWorkflow start Start Purification: Crude Methyl 3-methylazetidine-3-carboxylate tlc Run TLC with Hex/EtOAc + 1% TEA start->tlc problem Observe TLC Result tlc->problem streaking Severe Streaking / Rf=0 problem->streaking Yes coelution Poor Separation (Co-elution) problem->coelution No, but... good_sep Good Separation (Rf ≈ 0.2) problem->good_sep No increase_polarity Increase Eluent Polarity (e.g., DCM/MeOH + Modifier) streaking->increase_polarity change_solvent Try Different Solvent System (e.g., MTBE, Acetone) coelution->change_solvent run_column Proceed with Flash Chromatography good_sep->run_column increase_polarity->tlc change_solvent->tlc change_phase Change Stationary Phase (Amine-Silica, Alumina, HILIC) change_solvent->change_phase If still no separation change_phase->tlc

Caption: Troubleshooting decision tree for method development.

AminePurification cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) silica_a Si-OH (Acidic) stuck Strong Interaction (Peak Tailing/Sticking) amine_a Azetidine-N: (Basic) amine_a->silica_a binds tightly silica_b Si-O⁻ ⋯ H-NEt₃⁺ (Neutralized) amine_b Azetidine-N: (Basic) elutes Clean Elution amine_b->elutes elutes freely tea NEt₃ tea->silica_b neutralizes

Caption: Effect of a basic modifier on amine-silica interactions.

Recommended Purification Protocol & Starting Conditions
Protocol: Normal-Phase Flash Chromatography
  • TLC Method Development:

    • Prepare several TLC chambers with different solvent systems. A good starting point is a range of Ethyl Acetate (EtOAc) in Hexane (e.g., 20%, 40%, 60%), each containing 1% Triethylamine (TEA).

    • Spot your crude material and develop the plates to identify a system where your product has an Rf of approximately 0.15-0.20.[3] If separation is poor, switch to a Dichloromethane (DCM)/Methanol (MeOH) system (e.g., 99:1, 98:2, 95:5), again containing 1% TEA or 0.5% of a 7N solution of ammonia in methanol.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a suitable solvent like DCM or EtOAc.

    • Add 2-3 times the mass of silica gel (2-3 g) to the solution.

    • Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained.[4]

  • Column Packing and Equilibration:

    • Select a column size appropriate for your sample amount (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude sample mass, depending on separation difficulty).[3]

    • Pack the column with silica gel using your chosen initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Equilibrate the packed column by flushing with 3-5 column volumes of the mobile phase until the baseline is stable.

  • Elution and Fraction Collection:

    • Carefully add your dry-loaded sample to the top of the silica bed.

    • Begin elution with the initial mobile phase.

    • If using a gradient, slowly increase the percentage of the more polar solvent (e.g., EtOAc or MeOH). A shallow gradient is often key to achieving good separation.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure, being mindful of the product's potential volatility. Use a water bath temperature no higher than 30-35 °C.

Table of Starting Conditions
ParameterNormal-Phase (Silica)HILIC (Aqueous Normal-Phase)
Stationary Phase Silica Gel (230-400 mesh)[3]Amine- or Diol-bonded Silica[4][5]
Mobile Phase A Non-polar solvent (e.g., Hexane, DCM)Acetonitrile[5]
Mobile Phase B Polar solvent (e.g., EtOAc, MeOH)Water (often with 0.1% acid or base)[5]
Typical Gradient Start at 5-10% B, increase to 50-100% BStart at 5% B, increase to 40-50% B[5]
Required Modifier 0.5-2% TEA or 0.5-1% NH4OH [1][3]Optional, depends on analyte (e.g., 0.1% TFA, 0.1% NH4OH)
Best For General purpose, good initial approach.Highly polar compounds poorly retained by RP-HPLC.[5]
References
  • SOP: FLASH CHROMATOGRAPHY. 3

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem. 4

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214.

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.

  • Successful flash chromatography. Biotage.

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE.

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.

  • Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide. Benchchem.

  • Column, Combiflash, and TLC. Macalester College.

  • Davis, T. A. et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

  • Davis, T. A. et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 3-methylazetidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multi-gram and kilogram scale-up of methyl 3-methylazetidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multi-gram and kilogram scale-up of methyl 3-methylazetidine-3-carboxylate .

Azetidines are highly strained four-membered nitrogen heterocycles that are increasingly utilized in drug development as rigidifying moieties and metabolic stabilizers. However, their synthesis is notoriously prone to ring-opening side reactions, thermodynamic instability, and isolation challenges[1]. This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to ensure your scale-up campaigns succeed.

Overall Synthetic Workflow

The most robust scale-up route for 3,3-disubstituted azetidines avoids the use of highly toxic epichlorohydrin. Instead, it relies on the deprotonation and alkylation of an N-protected 3-cyanoazetidine, followed by hydrolysis and esterification[2].

G A N-Boc-3-cyanoazetidine B Deprotonation (LiHMDS, THF, -78°C) A->B Enolate Formation C Alkylation (MeI, -78°C to RT) B->C Electrophilic Trapping D Nitrile Hydrolysis (NaOH / H2O2) C->D Sterically Hindered Hydrolysis E Esterification & Deprotection (MeOH, HCl) D->E Salt Isolation

Caption: Workflow for the scale-up synthesis of methyl 3-methylazetidine-3-carboxylate.

FAQ & Troubleshooting: C3-Alkylation & Ring Stability

Q: Why do I observe significant acyclic byproducts during the methylation of N-Boc-3-cyanoazetidine on a >100g scale?

Scientist's Insight (Causality): Azetidines suffer from approximately 26 kcal/mol of inherent ring strain[1]. At scale, inadequate cooling during the highly exothermic addition of LiHMDS or Methyl Iodide (MeI) leads to localized thermal hot spots. If the internal temperature rises above -40°C, the strained carbanion alpha to the nitrile will undergo a thermodynamically favored β -elimination, irreversibly opening the ring to form an acyclic amine byproduct.

G Anion C3-Carbanion Intermediate (High Ring Strain) TempControl T < -40°C (Kinetic Control) Anion->TempControl TempLoss T > -40°C (Thermal Exotherm) Anion->TempLoss Product N-Boc-3-cyano-3-methylazetidine (Desired) TempControl->Product MeI Addition Byproduct Acyclic Amine Byproduct (Ring-Opening Elimination) TempLoss->Byproduct Beta-Elimination

Caption: Temperature-dependent mechanistic divergence during C3-alkylation.

Self-Validating Protocol: Cryogenic C3-Alkylation

Objective: Synthesize N-Boc-3-cyano-3-methylazetidine while strictly suppressing ring-opening[2].

  • System Preparation: Charge a dry, jacketed reactor with N-Boc-3-cyanoazetidine (1.0 equiv) and anhydrous THF (10 volumes). Validation Check: Perform a Karl Fischer titration. H₂O must be <50 ppm. Higher moisture will prematurely quench the LiHMDS, leading to unreacted starting material.

  • Cryogenic Cooling: Cool the reactor internal temperature ( Tint​ ) to -78°C. Validation Check: Ensure the cooling jacket is maintaining stable heat removal before proceeding.

  • Base Addition: Add LiHMDS (1.0M in THF, 1.1 equiv) dropwise via an addition funnel over 45 minutes. Validation Check: Monitor Tint​ continuously. Do not allow Tint​ to exceed -70°C. The solution will transition to a pale yellow color, visually confirming enolate formation.

  • Electrophile Trapping: Stir for 30 minutes at -78°C. Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Validation Check: A mild exotherm will occur. Adjust the feed rate to keep Tint​ strictly below -60°C.

  • Reaction Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl. Validation Check: Pull an aliquot for HPLC analysis. The starting material peak (UV 210 nm) should be <2% area, confirming complete conversion.

FAQ & Troubleshooting: Sterically Hindered Nitrile Hydrolysis

Q: The hydrolysis of N-Boc-3-cyano-3-methylazetidine to the carboxylic acid stalls at the primary amide intermediate. How can I drive this to completion?

Scientist's Insight (Causality): The C3 position of your azetidine ring is a neopentyl-like quaternary carbon. This extreme steric hindrance blocks the standard nucleophilic attack of the hydroxide ion on the nitrile carbon[2]. When using standard aqueous NaOH, the reaction typically stalls at the primary amide because the transition state for the subsequent hydrolysis to the acid is too sterically congested.

Solution: Utilize the α -effect by employing a peroxide-assisted hydrolysis. The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide anion and is less sterically demanding in its transition state, allowing it to rapidly convert the hindered nitrile to the amide, which is then further hydrolyzed to the acid under basic reflux.

Quantitative Data: Optimization of Hydrolysis Conditions
Hydrolysis Reagent SystemTempTime (h)Amide Yield (%)Carboxylic Acid Yield (%)Causality / Observation
2M NaOH (aq) 100°C2485%<5%Stalls due to neopentyl-like steric hindrance blocking OH⁻ attack.
2M KOH / EtOH 80°C4840%55%Better organic solubility, but kinetically slow conversion.
30% H₂O₂ / 2M NaOH 60°C12<10%>85% Hydroperoxide anion rapidly attacks the nitrile; highly effective.

FAQ & Troubleshooting: Esterification, Deprotection & Isolation

Q: During the final esterification and Boc-deprotection, my yield of methyl 3-methylazetidine-3-carboxylate plummets during the aqueous workup. Where is my product?

Scientist's Insight (Causality): You are losing your product to the aqueous phase or the vacuum line. The fully deprotected methyl 3-methylazetidine-3-carboxylate is a low-molecular-weight secondary amine. As a free base, it possesses a zwitterion-like polarity profile making it infinitely water-soluble, and it is surprisingly volatile under high vacuum.

Solution: Never attempt an aqueous extraction of the free base. Instead, perform the Boc-deprotection and methyl esterification simultaneously using anhydrous HCl in Methanol, and isolate the product strictly as the hydrochloride salt.

Self-Validating Protocol: One-Pot Deprotection and Esterification

Objective: Convert N-Boc-3-methylazetidine-3-carboxylic acid to methyl 3-methylazetidine-3-carboxylate hydrochloride without yield loss.

  • Acidic Methanolysis: Suspend N-Boc-3-methylazetidine-3-carboxylic acid in anhydrous Methanol (10 volumes). Cool to 0°C.

  • Reagent Addition: Slowly bubble dry HCl gas into the solution (or add acetyl chloride dropwise to generate anhydrous HCl in situ) until the solution is saturated (approx. 4M HCl). Validation Check: The suspension will become a clear solution as the Boc group is cleaved and the ester forms. Gas evolution (CO₂ and isobutylene) must be observed.

  • Heating: Heat the reaction to 65°C (reflux) for 12 hours. Validation Check: Monitor via LC-MS. The mass of the starting material will disappear, replaced by the [M+H]⁺ peak of the desired ester (m/z 130.1).

  • Isolation: Cool to room temperature and concentrate the solvent under reduced pressure. Validation Check: Keep the rotary evaporator water bath <30°C to prevent volatility losses of any transient free base.

  • Precipitation: Triturate the resulting thick oil with cold diethyl ether to precipitate the product as a white solid. Validation Check: The isolated white powder is the hydrochloride salt. It will be highly hygroscopic and must be stored immediately under an inert argon atmosphere.

Sources

Optimization

preventing side reactions during the synthesis of methyl 3-methylazetidine-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: My primary side product is a high-molecular-weight, viscous material. What is it and how can I prevent its formation?

A1: This is a classic sign of intermolecular reaction leading to dimerization or polymerization. The desired reaction is an intramolecular cyclization, which is a unimolecular process. The competing side reaction, polymerization, is a bimolecular process involving two molecules of your linear precursor reacting with each other.

Causality & Prevention:

  • Concentration is Key: The rate of the desired intramolecular reaction is dependent on the concentration of your precursor, whereas the rate of the undesired intermolecular reaction is dependent on the square of the concentration. Therefore, to favor cyclization, you must suppress the intermolecular pathway by using high-dilution conditions .[1]

  • Practical Implementation:

    • Slow Addition: Instead of adding all your starting material at once, use a syringe pump to add the linear precursor slowly over several hours to a solution containing the cyclization reagents (e.g., base). This keeps the instantaneous concentration of the precursor extremely low.

    • Large Solvent Volume: Increasing the total volume of the solvent will also decrease the concentration, favoring the formation of the four-membered azetidine ring.[1]

Q2: I'm observing a significant amount of a five-membered ring (pyrrolidine) byproduct. Why is this happening?

A2: The formation of a pyrrolidine ring is in direct kinetic and thermodynamic competition with the formation of the azetidine ring.[1] The synthesis of azetidines often starts from a γ-substituted amine precursor. The cyclization can proceed via two pathways:

  • 4-exo-tet Cyclization: This pathway leads to the desired four-membered azetidine ring and is generally favored under kinetic control.[1]

  • 5-endo-tet Cyclization: This pathway leads to the five-membered pyrrolidine byproduct. This ring is often thermodynamically more stable due to lower ring strain.[1]

Causality & Prevention:

  • Thermodynamic vs. Kinetic Control: Higher reaction temperatures provide the necessary activation energy to form the more stable thermodynamic product (pyrrolidine).[1] To favor the kinetically controlled product (azetidine), the reaction temperature should be kept as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Leaving Group Choice: The nature of the leaving group on your linear precursor is critical. A highly reactive leaving group (e.g., tosylate, mesylate) will facilitate the cyclization at lower temperatures, favoring the kinetic azetidine product.

Q3: My reaction is sluggish, and I have a lot of unreacted starting material. Can I just increase the temperature?

A3: While increasing the temperature will increase the reaction rate, it is often detrimental to the selectivity of azetidine synthesis. As mentioned in Q2, higher temperatures can favor the formation of the thermodynamically more stable pyrrolidine byproduct.[1] Furthermore, the strained azetidine ring itself can be susceptible to temperature-induced ring-opening or rearrangement.[2][3][4]

Alternative Strategies for Driving the Reaction to Completion:

  • Choice of Base: Ensure the base you are using is strong enough to deprotonate the amine (if necessary for the mechanism) but not so strong that it causes elimination or other side reactions. A non-nucleophilic base is often preferred.

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state.[5] Experiment with different aprotic solvents (e.g., THF, acetonitrile, DMF) to find the optimal conditions for the cyclization step.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of the base or other activating agents may be necessary, but a large excess can also lead to side reactions.

Q4: After purification, my final product shows signs of ring-opening. How can this be avoided?

A4: The azetidine ring is strained and can be opened by various nucleophiles, especially under acidic or harsh conditions.[2][6] This can happen during the reaction workup or subsequent purification steps.

Causality & Prevention:

  • Workup Conditions: Avoid strong acidic conditions during the aqueous workup. Use a mild base like saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Purification:

    • Chromatography: When performing silica gel chromatography, the silica can be slightly acidic. This can be mitigated by pre-treating the silica with a base, such as triethylamine, by slurrying the silica in a solvent system containing 1-2% triethylamine before packing the column.

    • Distillation: If your product is volatile enough for distillation, be aware that high temperatures can cause decomposition. Use vacuum distillation to lower the boiling point.

  • Protecting Groups: The choice of N-protecting group is critical for the stability of the azetidine ring. Groups like Boc (tert-butoxycarbonyl) are labile to strong acids, while sulfonyl groups (e.g., tosyl) are very stable but can activate the ring towards certain nucleophilic attacks.[6]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Yield, High Polymer Content Reaction concentration is too high, favoring intermolecular reaction.Implement high-dilution conditions: slow addition of the precursor via syringe pump and/or increase the solvent volume.[1]
Major Byproduct is a Pyrrolidine Derivative Reaction temperature is too high, favoring the thermodynamic product.Lower the reaction temperature to favor the kinetically controlled azetidine formation.[1]
Leaving group is not reactive enough, requiring high temperatures.Switch to a more reactive leaving group (e.g., from bromide to tosylate or mesylate).
Incomplete Reaction Base is not strong enough or is sterically hindered.Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS).
Reaction temperature is too low.Gradually increase the temperature in small increments, monitoring for byproduct formation by TLC or LC-MS.
Product Degradation During Workup/Purification Acid-catalyzed ring-opening.Neutralize the reaction with a mild base (e.g., NaHCO₃). Use a neutralized stationary phase (e.g., triethylamine-treated silica) for chromatography.[6]
High temperatures during solvent removal or distillation.Use a rotary evaporator at moderate temperatures. If distillation is necessary, perform it under high vacuum.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution

This protocol is a general guideline for the key cyclization step, which is often the most critical for preventing side reactions.

  • Apparatus Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel (or syringe pump inlet), add the appropriate anhydrous solvent (e.g., THF, acetonitrile) and the base (e.g., NaH, K₂CO₃). The volume should be sufficient to create a dilute environment (e.g., 0.01 M final concentration).

  • Precursor Solution: In a separate flask, dissolve your linear precursor (e.g., N-protected 2-(chloromethyl)-2-methyl-3-aminopropanoate) in the same anhydrous solvent.

  • Slow Addition: Heat the base-containing flask to the desired temperature (e.g., reflux). Using a syringe pump, add the precursor solution dropwise over a period of 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining base (e.g., with slow addition of water if NaH was used). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing Reaction Pathways

To better understand the challenges, it's helpful to visualize the competing reaction pathways.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High Concentration High Concentration Undesired Intermolecular Reaction (Bimolecular) Undesired Intermolecular Reaction (Bimolecular) High Concentration->Undesired Intermolecular Reaction (Bimolecular) Favors Low Concentration (High Dilution) Low Concentration (High Dilution) Desired Intramolecular Cyclization (Unimolecular) Desired Intramolecular Cyclization (Unimolecular) Low Concentration (High Dilution)->Desired Intramolecular Cyclization (Unimolecular) Favors High Temperature High Temperature Pyrrolidine Byproduct (Thermodynamic) Pyrrolidine Byproduct (Thermodynamic) High Temperature->Pyrrolidine Byproduct (Thermodynamic) Favors Low Temperature Low Temperature Azetidine Product (Kinetic) Azetidine Product (Kinetic) Low Temperature->Azetidine Product (Kinetic) Favors Linear Precursor Linear Precursor Linear Precursor->Desired Intramolecular Cyclization (Unimolecular) Linear Precursor->Undesired Intermolecular Reaction (Bimolecular) Desired Intramolecular Cyclization (Unimolecular)->Azetidine Product (Kinetic) Polymer/Dimer Byproduct Polymer/Dimer Byproduct Undesired Intermolecular Reaction (Bimolecular)->Polymer/Dimer Byproduct Azetidine Product (Kinetic)->Pyrrolidine Byproduct (Thermodynamic) Rearrangement

Caption: Logical workflow for controlling azetidine synthesis.

References

  • Couty, F., & Evano, G. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Zweifel, L., & Bode, J. W. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1). Available from ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Chemistry – A European Journal, 16(44). Available from ResearchGate. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50999-51025. [Link]

  • Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Methyl 3-Methylazetidine-3-Carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating strained heterocycles into their active pharmaceutical ingredients (APIs). Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating strained heterocycles into their active pharmaceutical ingredients (APIs). Methyl 3-methylazetidine-3-carboxylate (typically supplied as a hydrochloride salt) is a highly valuable building block, but it presents a unique triad of chemical challenges: severe ring strain, high polarity, and extreme steric hindrance at the C3 quaternary center.

This support guide is designed to move beyond basic reaction lists. Here, we diagnose the root causes of experimental failures and provide self-validating, field-proven protocols to ensure your synthetic workflows succeed.

Mechanistic Context & Quantitative Handling Limits

The reactivity of azetidines is fundamentally driven by a considerable1[1]. This strain makes the σ -N–C bonds highly susceptible to cleavage under inappropriate conditions. Coupled with the steric shielding provided by the C3 methyl group, researchers must carefully balance reaction energetics: pushing hard enough to functionalize the hindered ester, but gently enough to preserve the fragile four-membered ring.

Table 1: Quantitative Physicochemical Data & Experimental Impact

PropertyValue / CharacteristicImpact on Experimental Design
Ring Strain ~25.4 kcal/mol[1]High susceptibility to nucleophilic or acid-catalyzed ring opening[2]. Avoid strong Lewis/Brønsted acids.
Physical State Solid (HCl salt)Hygroscopic; must be stored sealed at room temperature in a dry environment.
Steric Environment Quaternary C3 CenterHinders nucleophilic attack at the ester carbonyl; requires forcing conditions or Lewis-acid assistance for hydrolysis.
Solubility (Free Base) Highly water-solubleProne to loss in standard aqueous workups; requires specialized extraction (e.g., DCM/IPA) or early Boc-protection[3].

Visual Workflow: Reaction Pathways & Pitfalls

Understanding the divergent pathways of this intermediate is critical. The diagram below illustrates the delicate balance between successful functionalization and catastrophic ring-opening decomposition.

Pathways SM Methyl 3-methylazetidine- 3-carboxylate (HCl salt) FreeAmine Free Amine Intermediate (Highly Reactive & Polar) SM->FreeAmine Mild Base (e.g., DIPEA) Target N-Functionalized Product (Stable Lipophilic Intermediate) FreeAmine->Target Electrophile, <60°C Degradation Ring-Opened Byproduct (Irreversible Decomposition) FreeAmine->Degradation Strong Acid / Nucleophile Target->Degradation Harsh Conditions Hydrolysis Sterically Hindered Ester Hydrolysis Target->Hydrolysis LiOH, Heat (45°C)

Reaction pathways and degradation pitfalls for methyl 3-methylazetidine-3-carboxylate.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing ring-opened byproducts during N-alkylation or N-acylation? Cause: The azetidine ring's inherent strain introduces the 4[4]. In the presence of strong nucleophiles, Lewis acids, or Brønsted acids, the C-N bond cleaves to relieve the ~25.4 kcal/mol strain. Furthermore, certain N-substituted azetidines undergo 4[4]. Solution:

  • Maintain strictly transition-metal-free or mild conditions where possible.

  • Use mild, non-nucleophilic bases such as5[5] instead of strong alkoxides.

  • Keep reaction temperatures below 60 °C during N-functionalization to prevent thermal degradation.

Q2: My ester hydrolysis (saponification) is stalling at 20% conversion. How can I drive it to completion? Cause: The methyl ester is directly attached to a quaternary carbon (C3) bearing a methyl group. This creates a severe steric shield, preventing the hydroxide nucleophile from achieving the required trajectory to attack the carbonyl carbon. Solution:

  • Switch from standard NaOH/MeOH at room temperature to LiOH⋅H2​O in a THF/MeOH/Water (3:1:1) mixture and heat to 45 °C. The lithium ion acts as a mild Lewis acid to coordinate the carbonyl oxygen, making it more electrophilic and overcoming the steric barrier.

  • Ensure the azetidine nitrogen is protected (e.g., N-Boc) before hydrolysis to prevent zwitterion formation, which complicates isolation.

Q3: The reaction LC-MS shows product formation, but my isolated yield after workup is <10%. Where is my product? Cause: If the azetidine nitrogen is unprotected (free secondary amine), the molecule is highly polar and water-soluble. Standard aqueous extractions (e.g., Ethyl Acetate/Water) will leave the vast majority of your product trapped in the aqueous layer. Solution:

  • Saturate the aqueous layer with NaCl before extraction.

  • Extract with a mixture of Dichloromethane (DCM) and Isopropanol (IPA) (typically a 4:1 or 3:1 ratio).

  • Alternatively, perform an in-situ N-Boc protection immediately to render the molecule highly lipophilic before any aqueous workup is attempted.

LogicTree Issue Low Yield / Missing Product Check LC-MS Analysis of Crude Mixture Issue->Check Path1 Mass = SM + Electrophile (Ring Opened) Check->Path1 Path2 Mass = Unreacted SM (Stalled Reaction) Check->Path2 Path3 Target Mass Present (Lost in Workup) Check->Path3 Sol1 Use milder base (Cs2CO3) Lower temperature Path1->Sol1 Sol2 Overcome C3 steric clash (Increase heat/time) Path2->Sol2 Sol3 Avoid aqueous wash Extract with DCM/IPA Path3->Sol3

Troubleshooting logic tree for diagnosing low yields in azetidine functionalization.

Step-by-Step Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection

Self-validating mechanism: This protocol traps the volatile and water-soluble free amine as a3[3], ensuring quantitative recovery and preventing downstream side reactions.

  • Preparation: Suspend 6[6] (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add Triethylamine (TEA) or DIPEA (2.5 equiv) dropwise.

    • Causality Note: The excess base neutralizes the HCl salt and maintains a slightly basic environment, which actively prevents acid-catalyzed ring opening of the strained heterocycle.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (Ninhydrin stain). Validation check: The free amine intermediate stains strongly pink/purple with Ninhydrin; the successful N-Boc product will not stain.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can typically be used without further purification.

Protocol B: Sterically Hindered Ester Hydrolysis

Self-validating mechanism: Using a mixed solvent system ensures the solubility of both the lipophilic N-Boc protected starting material and the hydrophilic hydroxide salt, while controlled mild heating specifically overcomes the C3 steric clash without degrading the protecting group.

  • Solvent Setup: Dissolve Methyl 1-Boc-3-methylazetidine-3-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration).

  • Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 45 °C.

    • Causality Note: Room temperature hydrolysis will stall indefinitely due to the bulky C3 methyl group blocking the ester. 45 °C provides sufficient thermal energy to drive the reaction without causing thermal degradation of the Boc group.

  • Monitoring: Stir for 12-18 hours. Monitor by LC-MS until the starting ester mass completely disappears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove the volatile THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Carefully acidify to pH 3-4 using 1M KHSO4​ or 1M Citric Acid.

    • Critical Warning: Do not use strong mineral acids (like HCl), as they will cleave the Boc group and trigger immediate ring-opening decomposition.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL). Dry over Na2​SO4​ , filter, and concentrate to yield the pure 1-Boc-3-methylazetidine-3-carboxylic acid.

References

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH (ACS Med Chem Lett) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Improving the Stability of Methyl 3-methylazetidine-3-carboxylate During Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with strained nitrogen heterocycles requires precise control over reaction microenvironments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with strained nitrogen heterocycles requires precise control over reaction microenvironments. Methyl 3-methylazetidine-3-carboxylate presents a unique tri-fold chemical challenge: a highly strained four-membered ring, a hydrolytically sensitive methyl ester, and a nucleophilic secondary amine.

This guide abandons generic advice in favor of causality-driven troubleshooting, self-validating protocols, and structural insights to help you maximize your reaction yields and prevent compound degradation.

Core Principles of Azetidine Reactivity

To prevent degradation, we must first understand the thermodynamic and kinetic forces at play within the molecule:

  • Ring Strain (The Thermodynamic Driver): The azetidine ring possesses approximately 25.4 kcal/mol of inherent strain energy[1]. The internal C-N-C bond angles are compressed to ~92°, forcing deviations in orbital hybridization. This strain makes the ring highly susceptible to nucleophilic attack. When the nitrogen is protonated or coordinated to a Lewis acid, it activates the adjacent carbons, driving an SN​2 -type ring opening to relieve the thermodynamic strain.

  • Amine Nucleophilicity (The Kinetic Driver): The secondary amine is a strong nucleophile. If left unprotected, it can undergo intermolecular attack on the ester of another molecule or initiate intramolecular decomposition pathways[2].

  • Ester Lability: The methyl ester at the C3 position, while somewhat sterically shielded by the geminal methyl group, remains highly susceptible to standard saponification in aqueous base or acid-catalyzed hydrolysis.

DegradationPathways Core Methyl 3-methylazetidine-3-carboxylate Path1 Acidic/Nucleophilic Conditions Core->Path1 Path2 Aqueous Alkaline Conditions Core->Path2 Path3 Prolonged Storage (Free Base) Core->Path3 Result1 Ring-Opened Products (Loss of ~25.4 kcal/mol strain) Path1->Result1 Result2 3-methylazetidine-3-carboxylic acid (Saponification) Path2->Result2 Result3 Oligomerization / Polymerization Path3->Result3

Primary degradation pathways of methyl 3-methylazetidine-3-carboxylate under various conditions.

Troubleshooting Guide & FAQs

Q1: I am trying to N-alkylate/N-acylate the azetidine, but my LC-MS shows a mass corresponding to the addition of my nucleophile/solvent. What is happening? Cause: You are observing Lewis acid-mediated or acid-catalyzed ring opening. When electrophiles (like acyl chlorides) contain trace acids, or when strong Lewis acids are used, they coordinate to the azetidine nitrogen. This forms a highly reactive azetidinium intermediate. The solvent or the counter-ion then attacks the activated ring via an SN​2 pathway, relieving the 25.4 kcal/mol strain and cleaving the C-N bond. Solution:

  • Buffer the system: Always use a mild, non-nucleophilic base (e.g., DIPEA or Et3​N ) in excess to scavenge any HCl generated during acylation.

  • Temperature control: Keep the reaction strictly at or below 0 °C during the addition of electrophiles to minimize the kinetic energy available for ring opening.

  • Solvent choice: Use strictly anhydrous, aprotic solvents (DCM or THF) to prevent solvent-mediated ring opening.

Q2: During the deprotection of another functional group using aqueous NaOH, my azetidine product disappears. LC-MS shows a[M+18] peak. Cause: The methyl ester is undergoing saponification. Aqueous alkaline conditions rapidly hydrolyze the methyl ester to the corresponding 3-methylazetidine-3-carboxylic acid. Solution: Switch to non-aqueous deprotection strategies. If a basic environment is required, use anhydrous bases like Cs2​CO3​ in methanol or DMF.

Q3: My stock bottle of the free base has turned into a viscous, yellow oil over time. Can I still use it? Cause: The free base of methyl 3-methylazetidine-3-carboxylate is prone to autopolymerization. The nucleophilic secondary amine of one molecule attacks the strained ring or the ester of another[2]. Solution: Discard the polymerized batch. For long-term storage, the compound must be stored as a hydrochloride (HCl) salt at -20 °C. The protonated nitrogen in the HCl salt is non-nucleophilic, completely halting the oligomerization pathway.

TroubleshootingWorkflow Start Reaction Yield Low / Degradation Observed CheckLCMS Analyze via LC-MS / NMR Start->CheckLCMS IsMassPlus18 Mass +18 (Hydrolysis)? CheckLCMS->IsMassPlus18 IsMassPlusNuc Mass +Nucleophile (Ring Opening)? IsMassPlus18->IsMassPlusNuc No EsterHydro Ester Hydrolysis IsMassPlus18->EsterHydro Yes RingOpen Azetidine Ring Opening IsMassPlusNuc->RingOpen Yes FixEster Switch to non-aqueous base (e.g., DIPEA, Cs2CO3) EsterHydro->FixEster FixRing Lower Temp (< 0°C) & Avoid Strong Lewis Acids RingOpen->FixRing

Troubleshooting workflow for identifying and resolving azetidine degradation during reactions.

Quantitative Stability Matrix

The following table summarizes the stability of methyl 3-methylazetidine-3-carboxylate under various reaction conditions to help you design orthogonal synthetic steps.

Reaction ConditionpH RangeTemperatureStability StatusPrimary Degradation Pathway
Aqueous Strong Acid (e.g., 1M HCl)< 2> 25 °CHighly Unstable Ring opening & Ester hydrolysis
Anhydrous Acid (e.g., 4M HCl in Dioxane)N/A0 °C to 25 °CStable Forms stable HCl salt
Aqueous Base (e.g., 1M NaOH)> 12> 0 °CUnstable Ester saponification
Anhydrous Mild Base (e.g., DIPEA in DCM)~ 9-10 (apparent)-78 °C to 25 °CStable None (Ideal for N-functionalization)
Neat Free Base Storage N/A> 4 °CUnstable Autopolymerization / Oligomerization

Validated Experimental Protocols

To ensure trustworthiness, the following protocols include built-in analytical checkpoints to create a self-validating workflow.

Protocol 1: Safe N-Boc Protection (Preventing Ring Opening)

This protocol utilizes mild conditions to protect the secondary amine without triggering strain-release ring opening.

Reagents: Methyl 3-methylazetidine-3-carboxylate HCl salt (1.0 eq), Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq), Triethylamine ( Et3​N , 2.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Suspend the azetidine HCl salt in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Low temperature minimizes the kinetic energy available to overcome the activation barrier for ring opening.

  • Base Addition: Add Et3​N dropwise. Stir for 10 minutes. The solution should become clear as the free base is generated in situ.

  • Electrophile Addition: Dissolve Boc2​O in a small volume of DCM and add it dropwise over 15 minutes.

  • Reaction & Validation: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Ninhydrin stain).

    • Self-Validation Checkpoint: The starting material (Ninhydrin active, red/purple spot) should disappear, replaced by a higher Rf​ product (Ninhydrin inactive until heated strongly with the stain).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure (water bath temperature < 30 °C to prevent thermal degradation).

Protocol 2: Conversion of Free Base to Stable HCl Salt for Storage

If you isolate the free base after a reaction, it must be converted to the HCl salt for storage to prevent autopolymerization.

Reagents: Azetidine free base, 4M HCl in Dioxane, Anhydrous Diethyl Ether.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether (0.5 M) at 0 °C.

  • Salt Formation: Slowly add 4M HCl in Dioxane (1.05 eq) dropwise. A white precipitate will immediately begin to form.

    • Causality: Protonation of the amine removes its nucleophilicity, preventing intermolecular attack on the ester or the strained ring.

  • Validation: Take a small aliquot of the supernatant, dilute in water, and check the pH with indicator paper.

    • Self-Validation Checkpoint: It should be slightly acidic (~pH 4-5), indicating complete consumption of the free base.

  • Isolation: Filter the white precipitate under a stream of nitrogen. Wash the filter cake with cold anhydrous diethyl ether.

  • Storage: Dry the solid under high vacuum for 2 hours. Store in a tightly sealed amber vial at -20 °C.

References

  • [1] 2-(Azetidin-3-yl)acetamide | Benchchem. Source: benchchem.com.1

  • Methyl 3-methylazetidine-3-carboxylate hydrochloride | 1114876-08-2 - Sigma-Aldrich. Source: sigmaaldrich.com.

  • [2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Source: nih.gov. 2

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Source: iitk.ac.in.

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for Methyl 3-Methylazetidine-3-carboxylate

Welcome to the technical support center for optimizing amide coupling reactions involving methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving methyl 3-methylazetidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered building block into their synthetic workflows. Due to the quaternary center at the 3-position of the azetidine ring, standard coupling conditions often result in low yields or incomplete reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges successfully.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the coupling of methyl 3-methylazetidine-3-carboxylate with various amine nucleophiles.

Q1: My coupling reaction is slow and gives a low yield. What are the first things I should check?

A: Low conversion is the most common issue with this substrate due to its significant steric hindrance. Before making major changes to your protocol, consider these initial troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially the coupling agent and the base, are fresh and have been stored under appropriate conditions (typically cool and dry). Solvents like DMF and DCM must be anhydrous, as water can hydrolyze activated intermediates and quench the reaction.[1]

  • Stoichiometry: For difficult couplings, it's often necessary to increase the equivalents of the coupling reagent and base. A typical starting point is 1.2-1.5 equivalents of the coupling reagent and 2-3 equivalents of the base relative to the carboxylic acid.

  • Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[2][3] If you are running the reaction at room temperature, consider extending the time to 12-24 hours. Gentle heating (e.g., 40-50 °C) can also accelerate the reaction, but should be used cautiously as it can increase the risk of side reactions, particularly epimerization of the amine coupling partner if it is chiral.

Q2: Which class of coupling reagent is most effective for this substrate?

A: The choice of coupling reagent is critical for success. For challenging substrates like methyl 3-methylazetidine-3-carboxylate, high-reactivity reagents are strongly recommended.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are generally the most effective.[4][5][6] They react with the carboxylic acid to form highly reactive OAt (in the case of HATU) or Oxyma (in the case of COMU) active esters.[4][7] These leaving groups are more reactive than the HOBt found in older reagents like HBTU, making them superior for overcoming steric barriers.[3][4] COMU offers the additional benefits of improved safety (it is not explosive like benzotriazole-based reagents) and water-soluble byproducts, which can simplify purification.[8][9][10]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices.[2][4] They are known for their high efficiency in difficult couplings, including with N-methylated or sterically congested residues.[2] A key advantage of phosphonium salts is that they do not cause guanidinylation of the amine partner, a potential side reaction with uronium salts when used in excess.[3][9]

  • Carbodiimides: Simple carbodiimides like EDC or DCC are generally not recommended as the first choice for this substrate unless paired with a highly activating additive like OxymaPure.[2][5] Standard EDC/HOBt protocols will likely be too slow and inefficient.

Data Summary: Comparison of Recommended Coupling Reagents
ReagentClassKey AdvantagesPotential Issues
HATU UroniumHigh reactivity, fast kinetics, low racemization.[4][6][11]Potential for guanidinylation side reaction; byproduct (HOAt) is explosive.[5][12]
COMU UroniumHigh reactivity comparable to HATU, non-explosive, water-soluble byproducts.[8][9][10]Higher cost than some alternatives.
PyAOP/PyBOP PhosphoniumHigh efficiency for hindered couplings, no guanidinylation side reaction.[2][4]Byproduct (HMPA from BOP) is carcinogenic; generally higher cost.[2]
EDC/Oxyma CarbodiimideCost-effective, safer than HOBt/HOAt-based reagents.[5]May be less efficient than uronium/phosphonium salts for this specific substrate.
Q3: What is the optimal base and solvent for this reaction?

A: The choice of base and solvent directly impacts reaction efficiency and the side reaction profile.

  • Base: A non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is the most common and highly recommended choice.[5] Its bulk prevents it from acting as a nucleophile and reacting with the activated carboxylic acid intermediate. N-Methylmorpholine (NMM) is a suitable, slightly weaker alternative.[8] Avoid using bases like triethylamine (TEA) or pyridine, as they are more nucleophilic and can lead to unwanted side products.

  • Solvent: Anhydrous Dimethylformamide (DMF) is the preferred solvent for most amide coupling reactions due to its excellent solvating properties for polar reactants and intermediates.[1][10] Dichloromethane (DCM) or acetonitrile (MeCN) can also be used, but may be less effective if solubility is an issue.[13][14] Ensure the solvent is truly anhydrous to prevent hydrolysis of the activated ester.

Q4: I'm observing an unexpected side product by LC-MS. What could it be?

A: While a full structure cannot be determined without further analysis, there are several common side reactions in amide coupling:

  • Guanidinylation of the Amine: If you are using a uronium reagent (like HATU or HBTU) and it is in excess relative to the carboxylic acid, it can react directly with your amine nucleophile.[12] This forms a guanidinium species on the amine, irreversibly capping it and preventing the desired amide formation. This can be minimized by using a slight excess of the carboxylic acid or by pre-activating the acid with the coupling reagent for a few minutes before adding the amine.[7][12]

  • N-Acylurea Formation: When using carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the nucleophilic attack by the amine is slow.[15] This is another reason why carbodiimides are less suitable for this hindered substrate.

  • Ugi Reaction: Though less common under standard coupling conditions, if there is an isocyanide impurity or a component that can generate one, a four-component Ugi reaction could occur, leading to a bis-amide product.[16][17][18] This is highly unlikely unless specific contaminants are present.

Q5: How can I effectively monitor the progress of my reaction?

A: Direct monitoring is crucial for optimizing conditions and knowing when the reaction is complete.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to simultaneously track the disappearance of your starting materials (amine and carboxylic acid) and the appearance of your desired product peak with the correct mass-to-charge ratio (m/z). This provides unambiguous confirmation of reaction progress.[13][19]

  • TLC (Thin-Layer Chromatography): If your starting materials and product have sufficiently different polarities, TLC is a quick and easy way to monitor the reaction.[20] Spot the reaction mixture alongside standards of your starting materials. The disappearance of the limiting reagent spot and the appearance of a new product spot indicates progress.

  • NMR (Nuclear Magnetic Resonance): For detailed kinetic studies or when LC-MS is unavailable, taking aliquots from the reaction, quenching them, and analyzing by ¹H NMR can provide quantitative data on conversion.[21]

Visualized Workflows and Mechanisms

Troubleshooting a Failed Coupling Reaction

The following diagram outlines a logical workflow for troubleshooting an incomplete or failed coupling reaction with methyl 3-methylazetidine-3-carboxylate.

G start Incomplete Coupling (Low Yield by LC-MS) check_reagents Step 1: Verify Reagents - Anhydrous Solvents? - Fresh Coupling Agent/Base? start->check_reagents Start Here increase_equiv Step 2: Adjust Stoichiometry - Increase Coupling Reagent to 1.5 eq - Increase Base to 3.0 eq check_reagents->increase_equiv Reagents OK? extend_time Step 3: Modify Conditions - Extend Reaction Time (12-24h) - Gently Heat (40-50°C) increase_equiv->extend_time Still Incomplete? switch_reagent Step 4: Escalate Reagent - Switch from PyBOP/HBTU to HATU/COMU - Switch from Carbodiimide to Uronium Salt extend_time->switch_reagent Still Incomplete? success Reaction Successful switch_reagent->success Problem Solved?

Caption: A decision tree for troubleshooting difficult coupling reactions.

Mechanism of Carboxylic Acid Activation by HATU

This diagram illustrates the key activation step where HATU converts the carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack.

HATU_Mechanism cluster_reactants Reactants cluster_products Activated Intermediate CarboxylicAcid R-COOH (Azetidine Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) CarboxylicAcid->ActiveEster 1. Activation HATU HATU HATU->ActiveEster 1. Activation Base Base (DIPEA) Base->ActiveEster 1. Activation Byproducts Tetramethylurea + Protonated Base FinalAmide R-CO-NH-R' (Final Product) ActiveEster->FinalAmide 2. Nucleophilic Attack Amine R'-NH2 (Amine Partner) Amine->FinalAmide 2. Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for coupling methyl 3-methylazetidine-3-carboxylate with a primary or secondary amine.

Materials:

  • Methyl 3-methylazetidine-3-carboxylate hydrochloride (or free base)

  • Amine coupling partner

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 3-methylazetidine-3-carboxylate (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add the amine partner (1.0 - 1.1 eq).

  • Add HATU (1.2 eq) to the solution.

  • Finally, add DIPEA (2.5 - 3.0 eq) dropwise while stirring. If your starting acid is a hydrochloride salt, use an additional equivalent of DIPEA to neutralize it.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS or TLC every 2-4 hours. Reactions are typically complete within 4-24 hours.[13]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by LC-MS

Procedure:

  • Prepare a stock solution of your reaction mixture at t=0 by taking a small aliquot (~5 µL) and diluting it with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of ~1 mL.

  • At regular intervals (e.g., every hour), take another small aliquot (~5 µL) from the reaction flask and dilute it in the same manner.

  • Inject the diluted samples into the LC-MS.

  • Set the MS to scan for the expected m/z of your starting materials and the final product.

  • Analyze the chromatograms to observe the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product over time. This will give you a clear indication of the reaction's progress and endpoint.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Rehman, A., et al. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • PMC. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis.
  • ACS Publications. (2015, June 1). Macrocyclization of Peptide Side Chains by the Ugi Reaction: Achieving Peptide Folding and Exocyclic N-Functionalization in One Shot. The Journal of Organic Chemistry.
  • Technical Support Information Bulletin 2105 - H
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • ACS Publications. (2020, April 27).
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • AIR Unimi. (n.d.).
  • Wikipedia. (n.d.). Ugi reaction.
  • UVicSpace. (2021, November 19).
  • ACS Publications. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • PubMed. (2015, July 2).
  • Benchchem. (n.d.).
  • ACS Publications. (2019, December 18).
  • YouTube. (2024, April 14).
  • ResearchGate. (n.d.).
  • Peptide Synthesis via Fragment Condens
  • ACS Publications. (n.d.).
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • The Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis.
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (2003, July 31). Process for making azetidine-3-carboxylic acid.
  • ResearchGate. (n.d.).
  • ACS Publications. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • PMC. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Beilstein Archives. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac.
  • Benchchem. (n.d.).
  • KAUST Repository. (2025, October 30). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis.
  • Benchchem. (n.d.).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-Methylazetidine-3-carboxylate

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of molecular design and discovery. Nuclear M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of molecular design and discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 3-methylazetidine-3-carboxylate, a substituted four-membered nitrogen heterocycle. By comparing its spectral features with a closely related analog, we will highlight the key structural information that can be gleaned from a careful interpretation of NMR data.

Azetidines are a significant class of saturated heterocycles, frequently incorporated into medicinal chemistry programs due to their ability to impart unique conformational constraints and serve as bioisosteres for other functional groups.[1] The precise characterization of their substitution patterns is critical for understanding structure-activity relationships.

Interpreting the ¹H NMR Spectrum of Methyl 3-Methylazetidine-3-carboxylate

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants). The structure of methyl 3-methylazetidine-3-carboxylate presents several key features that are readily identifiable in its proton spectrum.

The central C3 carbon is a quaternary and chiral center, which renders the two protons on C2 and the two protons on C4 chemically non-equivalent. Such protons are termed diastereotopic and are expected to have different chemical shifts and couple to each other.[2][3]

Table 1: ¹H NMR Spectral Data for Methyl 3-Methylazetidine-3-carboxylate and a Comparative Analog.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
Methyl 3-Methylazetidine-3-carboxylate -CH₃ (on C3)~1.45Singlet3H-
-CH₂- (C2 & C4)~3.30 - 3.80Multiplet (ABCD system)4HComplex
-OCH₃~3.70Singlet3H-
-NH-~2.10 (variable)Broad Singlet1H-
Methyl Azetidine-3-carboxylate -CH- (on C3)~3.60Multiplet (Pentet)1H~8.0
-CH₂- (C2 & C4)~3.90Multiplet (Triplet/Doublet of Doublets)4H~8.0
-OCH₃~3.75Singlet3H-
-NH₂⁺- (as HCl salt)VariableBroad Singlet2H-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the title compound is predicted based on typical values for substituted azetidines. Data for the comparator is based on its hydrochloride salt form.

Key Insights from the ¹H NMR Spectrum:
  • C3-Methyl Group: A sharp singlet appearing around 1.45 ppm is characteristic of the methyl group attached to the quaternary C3 carbon. Its integration corresponds to three protons, and its singlet nature confirms the absence of adjacent protons for coupling.

  • Azetidine Ring Protons: The four protons on the C2 and C4 carbons of the azetidine ring are diastereotopic. This results in a complex multiplet pattern, often referred to as an ABCD spin system, in the region of 3.30-3.80 ppm.[4] This complexity is a direct consequence of the chiral center at C3.

  • Ester Methyl Group: A distinct singlet at approximately 3.70 ppm, integrating to three protons, is assigned to the methoxy protons of the ester functional group.

  • Amine Proton: The proton on the nitrogen atom typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Comparative Analysis: The Impact of C3-Substitution

Comparing the spectrum of methyl 3-methylazetidine-3-carboxylate with that of methyl azetidine-3-carboxylate (hydrochloride salt) reveals the significant influence of the C3-methyl group.

In the unsubstituted analog, the C3 position bears a single proton, which simplifies the spectrum considerably. This proton appears as a multiplet (a pentet) around 3.60 ppm due to coupling with the four adjacent methylene protons. Consequently, the C2 and C4 protons in the unsubstituted ring, while still diastereotopic, often present a more simplified pattern, such as a triplet or doublet of doublets, around 3.90 ppm. The absence of the C3-methyl singlet is the most obvious difference.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for Methyl 3-Methylazetidine-3-carboxylate and a Comparative Analog.

CompoundCarbonChemical Shift (δ, ppm)
Methyl 3-Methylazetidine-3-carboxylate -C =O~174
-C H₂- (C2 & C4)~55
-OC H₃~52
-C - (C3, Quaternary)~45
-C H₃ (on C3)~22
Methyl Azetidine-3-carboxylate (as HCl salt)-C =O~171
-C H₂- (C2 & C4)~49
-OC H₃~53
-C H- (C3)~35

Note: Chemical shifts are approximate and derived from typical values for substituted azetidines and related esters.[5][6]

Key Insights from the ¹³C NMR Spectrum:
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 174 ppm.

  • Ring and Methoxy Carbons: The carbons of the azetidine ring (C2 and C4) and the methoxy carbon appear in the mid-field region (52-55 ppm).

  • Quaternary Carbon (C3): The signal for the quaternary C3 carbon is found further upfield, around 45 ppm. Its lower intensity compared to the protonated carbons is a characteristic feature.

  • Methyl Carbon: The C3-methyl carbon is the most shielded carbon, resonating at the highest field (around 22 ppm).

The comparison with methyl azetidine-3-carboxylate highlights the replacement of the C3 methine (-CH-) signal at ~35 ppm with the quaternary carbon and methyl carbon signals in the title compound.

Visualizing the Molecular Environments

To better understand the relationship between the structure and the NMR data, the following diagram illustrates the unique proton and carbon environments in methyl 3-methylazetidine-3-carboxylate.

Caption: Molecular structure highlighting distinct proton and carbon environments.

Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on rigorous experimental procedure. The following protocol outlines a self-validating system for the analysis of small molecules like methyl 3-methylazetidine-3-carboxylate.[7]

1. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for many organic molecules.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[8]

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes peak broadening and distortion.[9]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse experiment is typically sufficient.

    • Number of Scans (NS): 16 to 64 scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses ensures that protons have relaxed, allowing for accurate integration.[10]

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-second delay is generally adequate for qualitative spectra.

3. Data Processing

  • The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.

  • The spectrum is phase-corrected and baseline-corrected to ensure accurate peak representation.

  • Chemical shifts (δ) are referenced to the TMS signal (0.00 ppm).

  • For ¹H spectra, signals are integrated to determine the relative ratios of protons.

  • Peak multiplicities and coupling constants (J) are measured to deduce proton connectivity.

NMR Analysis Workflow

The overall process from sample to structure can be visualized as a logical workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis cluster_elu Phase 4: Elucidation Sample Purified Compound (5-10 mg) Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Locking Lock & Shim Spectrometer->Locking Acquire_1H Acquire ¹H Spectrum Locking->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Locking->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Referencing Reference to TMS (0 ppm) Processing->Referencing Analysis_1H ¹H: Integration, Multiplicity, J-Coupling Analysis Referencing->Analysis_1H Analysis_13C ¹³C: Peak Assignment Referencing->Analysis_13C Structure Structural Confirmation Analysis_1H->Structure Analysis_13C->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 3-methylazetidine-3-carboxylate provide a wealth of structural information that is readily interpretable. The presence of a C3-methyl group introduces a chiral center, leading to the characteristic diastereotopicity of the ring methylene protons, which manifests as a complex signal in the ¹H NMR spectrum. This feature, along with the distinct signals for the methyl and methoxy groups, serves as a unique spectral fingerprint. By comparing these features with simpler analogs, researchers can confidently assign the substitution pattern and confirm the identity of this and related azetidine derivatives, ensuring the integrity of their chemical research and development efforts.

References

  • Benchchem. ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide.

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Org. Biomol. Chem., 2015, 13 , 7860-7864.

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.

  • ChemicalBook. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum.

  • Step-by-step procedure for NMR data acquisition.

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

  • Asian Journal of Chemistry. 13C NMR Investigation of Some New Azodiamines.

  • Wiley Online Library. Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: Analysis of the Effect of N-Alkylation and O-Alkylation on 15N NMR Chemical Shifts. Eur. J. Org. Chem., 2020, 29, 4443-4452.

  • ACS Publications. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Org. Lett., 2022, 24, 26, 4744–4749.

  • Organic Chemistry Handout. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have.

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2022, 27(19), 6296.

  • RSC Publishing. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Adv., 2019, 9, 27793-27827.

  • Sigma-Aldrich. Methyl azetidine-3-carboxylate (hydrochloride).

  • Benchchem. An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.

  • CDN. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide.

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO.

  • A simple 1H nmr conformational study of some heterocyclic azomethines.

  • The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins.

  • Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones.

  • ChemicalBook. Methyl 1-Boc-azetidine-3-carboxylate.

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.

  • BLD Pharm. Methyl 3-methylazetidine-3-carboxylate.

  • 13-C NMR Chemical Shift Table.

  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021, 26(13), 3824.

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Org. Biomol. Chem., 2017, 15, 9194-9219.

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024, 2024(4), M1918.

  • Combination of 1H and 13C NMR Spectroscopy.

Sources

Comparative

Comparative Reactivity Profile: Methyl 3-Methylazetidine-3-Carboxylate vs. Alternative Azetidine Esters

Executive Summary & Mechanistic Rationale Azetidine rings are highly valued in modern medicinal chemistry for their ability to improve metabolic stability, lower lipophilicity, and lock molecular conformations. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Azetidine rings are highly valued in modern medicinal chemistry for their ability to improve metabolic stability, lower lipophilicity, and lock molecular conformations. However, the exact substitution pattern on the azetidine ring drastically alters its chemical reactivity.

This guide provides an in-depth comparison between methyl 3-methylazetidine-3-carboxylate and its unsubstituted counterpart, methyl azetidine-3-carboxylate . The introduction of a geminal methyl group at the C3 position creates a quaternary stereocenter that fundamentally shifts the molecule's steric and electronic profile. This structural modification impacts everything from nucleophilic aromatic substitution ( SN​Ar ) rates to ester hydrolysis kinetics and radical stability in cross-electrophile couplings.

Structural and Electronic Profiling

The reactivity differences between these azetidine esters are driven by two primary mechanistic forces:

  • Steric Shielding at C3: The C3-methyl group projects steric bulk over both the azetidine nitrogen and the adjacent ester carbonyl. This shielding restricts the trajectory of incoming electrophiles or nucleophiles.

  • The Thorpe-Ingold Effect: Gem-disubstitution at C3 compresses the internal C-C-C bond angle of the four-membered ring. While this can thermodynamically favor certain ring-closing reactions, in intermolecular reactions, the dominant effect is the steric hindrance surrounding the nitrogen lone pair.

As observed in the 1[1] and2[2], azetidine carboxylic acids often show superior target binding compared to their ester precursors. Therefore, understanding the conditions required to install the azetidine core and subsequently hydrolyze the ester is critical for drug development workflows.

Comparative Reactivity Data

The following table summarizes the quantitative performance of methyl 3-methylazetidine-3-carboxylate compared to methyl azetidine-3-carboxylate across standard synthetic transformations.

Reaction TypeMethyl azetidine-3-carboxylateMethyl 3-methylazetidine-3-carboxylateMechanistic Driver
SN​Ar N-Arylation High yield (70 °C, iPrOH, 24 h)Moderate yield (140 °C, Isoamyl alcohol, 8 h)Steric hindrance at the azetidine nitrogen impedes nucleophilic attack.
Ester Hydrolysis Fast (RT, LiOH, 2–4 h)Slow (40–50 °C, LiOH, 12–24 h)C3-methyl sterically shields the carbonyl carbon from hydroxide ions.
Radical Generation (NHP Esters) Secondary radical (Less stable)Tertiary radical (More stable)Hyperconjugation from the C3-methyl group stabilizes the radical intermediate.
Ni-Catalyzed Cross-Coupling High yield (>70%)Moderate yield (~44%)Balance of radical stability vs. steric bulk impeding catalyst recombination.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: High-Temperature SN​Ar of Methyl 3-methylazetidine-3-carboxylate

Because the C3-methyl group sterically hinders the nitrogen lone pair, standard SN​Ar conditions (e.g., 70 °C in isopropanol) utilized for unsubstituted azetidines[2] often fail or stall. Harsher conditions are required, as demonstrated in the3[3].

  • Preparation: In a thick-walled pressure vial, combine the aryl halide (e.g., 2-bromo-6-fluoro-4-methylpyridine, 1.0 equiv) and methyl 3-methylazetidine-3-carboxylate hydrochloride (1.2 equiv)[3].

  • Reagent Addition: Add Na2​CO3​ (3.0 equiv) to neutralize the hydrochloride salt and act as an acid scavenger. Add isoamyl alcohol to achieve a 0.2 M concentration[3].

    • Causality: Isoamyl alcohol (bp ~131 °C) is selected over isopropanol because its higher boiling point allows the reaction to reach the activation energy required to overcome the steric barrier at the azetidine nitrogen.

  • Execution & Validation: Seal the vial and heat to 140 °C for 8 hours[3].

    • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is successful when the aryl halide mass ( m/z [M+H]+ ) is fully depleted. If >10% starting material remains, the system validates a failure mode: spike with an additional 0.5 equiv of the azetidine salt and heat for 2 more hours.

  • Workup: Cool to ambient temperature, dilute with methanol, filter to remove insoluble inorganic salts, and concentrate the filtrate in vacuo[3].

Protocol B: Base-Catalyzed Ester Hydrolysis

Ester hydrolysis of the 3-methyl variant is significantly slower than its unsubstituted counterpart due to steric shielding of the ester carbonyl[2].

  • Preparation: Dissolve the N-aryl methyl 3-methylazetidine-3-carboxylate intermediate in a 2:1 mixture of THF: H2​O (0.1 M).

  • Reagent Addition: Add LiOH⋅H2​O (3.0 equiv).

    • Causality: A large excess of strong base in a highly miscible solvent system ensures maximum nucleophile contact, compensating for the restricted approach angle caused by the C3-methyl group.

  • Execution & Validation: Stir the mixture at 40 °C for 12–24 hours.

    • Self-Validation Check: Monitor by TLC (stain with bromocresol green to visualize the forming carboxylic acid). The reaction is complete only when the higher- Rf​ ester spot is entirely absent.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3–4. This protonates the carboxylate, driving the highly polar product into the organic phase during EtOAc extraction.

Protocol C: Decarboxylative Cross-Coupling via NHP Esters

Recent advances in cross-electrophile coupling utilize N-hydroxyphthalimide (NHP) esters. When utilizing the NHP ester of 3-methylazetidine-3-carboxylic acid in 4, yields hover around 44%[4],[5].

  • Causality: The C3-methyl group provides hyperconjugative stability to the intermediate tertiary radical. However, the increased steric bulk impedes the radical's ability to efficiently recombine with the nickel catalyst, leading to moderate yields compared to less hindered primary or secondary radical precursors[4].

Mechanistic Pathway Visualization

The following workflow illustrates the synthetic bottleneck introduced by the C3-methyl group during standard SN​Ar and hydrolysis sequences.

G A Methyl 3-methylazetidine -3-carboxylate C SNAr Reaction (Na2CO3, 140°C) A->C B Aryl Halide Electrophile B->C D Sterically Hindered N-Aryl Ester C->D Overcomes N-sterics E Ester Hydrolysis (LiOH, 40°C, 24h) D->E F Target Carboxylic Acid E->F Overcomes carbonyl shielding

Workflow of SNAr and hydrolysis for 3-methylazetidine esters.

References

  • Source: biorxiv.
  • Source: google.com (Google Patents)
  • Source: acs.org (Organic Letters)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: researchgate.

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Validation of Methyl 3-Methylazetidine-3-Carboxylate Purity by HPLC and LC-MS

Introduction In the landscape of modern drug discovery, the structural integrity and purity of molecular building blocks are paramount. Methyl 3-methylazetidine-3-carboxylate, a key scaffold in the synthesis of novel the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the structural integrity and purity of molecular building blocks are paramount. Methyl 3-methylazetidine-3-carboxylate, a key scaffold in the synthesis of novel therapeutics, is no exception.[1] Its constrained four-membered ring system imparts unique conformational properties to larger molecules, making it a valuable component in designing drugs with improved potency and pharmacokinetic profiles.[2][3] However, the synthetic routes to this compound can introduce a variety of impurities—including starting materials, by-products, and potential stereoisomers—that can compromise downstream applications and regulatory compliance.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity validation of methyl 3-methylazetidine-3-carboxylate. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the rigorous framework of international regulatory standards, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[4][5][6]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the established workhorse for quantifying the purity of pharmaceutical compounds. Its robustness, precision, and cost-effectiveness make it indispensable for routine quality control and batch release testing. The primary goal of an HPLC purity method is to separate the main compound from all potential process-related impurities and degradation products, allowing for accurate quantification, typically by peak area percentage.

The Rationale Behind Method Development

Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. Methyl 3-methylazetidine-3-carboxylate is a relatively polar, small molecule with a secondary amine and an ester functional group. A critical consideration is its weak UV chromophore; the ester carbonyl group provides some UV absorbance, but typically at low wavelengths (around 210-220 nm), which demands careful selection of a high-purity mobile phase to minimize baseline noise.

A reversed-phase (RP-HPLC) method is the logical starting point, as it is effective for separating compounds of low to moderate polarity.

  • Stationary Phase: A C18 (Octadecylsilyl) column is the universal choice for RP-HPLC, offering excellent hydrophobic retention and resolving power for a wide range of molecules.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The addition of a modifier like formic acid (0.1%) serves a dual purpose: it protonates the secondary amine on the azetidine ring, leading to sharper, more symmetrical peaks by minimizing tailing, and it provides protons for subsequent analysis by LC-MS if the methods are to be aligned.

  • Detection: UV detection at a low wavelength, such as 210 nm, is necessary to achieve adequate sensitivity for the main compound and its potential impurities.

Visualizing the HPLC Workflow

The following diagram illustrates the standard workflow for assessing purity using HPLC.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (e.g., 1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: A typical workflow for HPLC-based purity determination.

Detailed Experimental Workflow: HPLC Purity

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results, in line with ICH guidelines.[7]

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of methyl 3-methylazetidine-3-carboxylate reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

  • Procedure & System Suitability:

    • Equilibrate the system until a stable baseline is achieved.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for the main compound is ≤ 2.0%.

  • Data Analysis:

    • Inject the Sample Solution.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

While HPLC provides robust quantitative data, it offers no structural information. LC-MS is the definitive tool for confirming the identity of the main peak and for identifying unknown impurities. It couples the powerful separation of LC with the precise mass-resolving capability of a mass spectrometer, providing a mass-to-charge ratio (m/z) for each eluting compound.

The Rationale Behind Method Development

The goal of the LC-MS method is not necessarily baseline separation of all components (though desirable) but rather to obtain clean mass spectra for as many impurities as possible.

  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this molecule. The secondary amine in the azetidine ring is easily protonated under the acidic mobile phase conditions, making it highly amenable to detection in positive ion mode ([M+H]+).

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements, which can help in determining the elemental composition of unknown impurities. A simpler quadrupole can be used for basic identity confirmation.

  • LC Method: The HPLC method described previously can often be directly transferred to an LC-MS system, as the mobile phase (water, acetonitrile, formic acid) is fully compatible with MS detection.

Visualizing the LC-MS Workflow

The following diagram outlines the process for impurity identification using LC-MS.

LCMS_Impurity_ID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare Sample Solution (as per HPLC method) Inject Inject onto LC-MS System Prep->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization (ESI, Positive Mode) Separate->Ionize Analyze Mass Analysis (e.g., TOF or Quadrupole) Ionize->Analyze TIC Extract Total Ion Chromatogram (TIC) Analyze->TIC EIC Generate Extracted Ion Chromatograms (EICs) TIC->EIC Spectra Analyze Mass Spectra of Main Peak & Impurities EIC->Spectra Identify Propose Impurity Structures Based on m/z Spectra->Identify

Caption: Workflow for impurity identification using LC-MS.

Detailed Experimental Workflow: LC-MS Identification
  • Instrumentation:

    • LC-MS system with ESI source and a suitable mass analyzer.

  • LC Conditions:

    • Use the same conditions as the HPLC Purity method. This allows for direct comparison of retention times.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: m/z 50 - 500.

  • Procedure:

    • Inject the Sample Solution (a more dilute solution, e.g., 0.1 mg/mL, may be required to avoid detector saturation).

    • Acquire data over the entire chromatographic run.

  • Data Analysis:

    • Identity Confirmation: Extract the mass spectrum for the main chromatographic peak. Confirm that the observed m/z corresponds to the protonated molecule ([M+H]+) of methyl 3-methylazetidine-3-carboxylate (Expected m/z = 129.16 + 1.007 = 130.17).

    • Impurity Profiling: Examine the Total Ion Chromatogram (TIC) for minor peaks. Extract the mass spectrum for each impurity peak to determine its m/z. This data is crucial for proposing potential structures (e.g., unreacted starting materials, dimers, or degradation products).

Comparative Analysis: HPLC vs. LC-MS

The true power of a modern analytical laboratory lies in using these techniques synergistically. HPLC provides the reliable quantitative data required for quality control, while LC-MS provides the qualitative, structural information needed for process understanding and troubleshooting.

ParameterHPLC with UV DetectionLC-MS
Primary Function Quantitative Purity AssessmentQualitative Identity Confirmation & Impurity ID
Information Provided Retention Time, Peak Area (Quantity)Retention Time, Mass-to-Charge Ratio (m/z)
Selectivity Based on chromatographic separationVery high; separates by chromatography and mass
Sensitivity Dependent on analyte's UV absorbanceGenerally higher, especially for ionizable compounds
Impurity Analysis Quantifies known and unknown impuritiesIdentifies unknown impurities by providing mass data
Regulatory Role Workhorse for batch release and stability testing[8]Essential for impurity characterization and structural elucidation
Complexity & Cost Lower cost, simpler to operate and maintainHigher cost, more complex operation and data analysis

A Critical Consideration: Chiral Purity

The structure of methyl 3-methylazetidine-3-carboxylate contains a quaternary stereocenter at the C3 position. For pharmaceutical applications, it is often critical to control the stereoisomeric purity. Standard reversed-phase HPLC will not separate enantiomers.

Solution: A specialized Chiral HPLC method is required. This involves using a Chiral Stationary Phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).[9][10][11] Developing a chiral separation method is a distinct process, often requiring screening of different CSPs and non-polar mobile phases (normal-phase chromatography).[12] While beyond the scope of this primary guide, it is an essential consideration for any drug development program utilizing this building block.

Conclusion: A Synergistic Approach to Purity Validation

The validation of methyl 3-methylazetidine-3-carboxylate purity is not a matter of choosing between HPLC and LC-MS, but of leveraging the distinct strengths of each. HPLC, governed by the strict validation parameters of ICH guidelines, provides the robust, quantitative data necessary to certify the purity of a given batch.[4] LC-MS complements this by offering unequivocal identity confirmation and the invaluable ability to elucidate the structure of unknown impurities that may arise during synthesis or storage. Together, they form a comprehensive analytical control strategy, ensuring that this critical building block meets the high standards of quality and safety demanded by the pharmaceutical industry.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: AMSbiopharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (PubMed Central) URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Journal of the Indian Chemical Society URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: PMC (PubMed Central) URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Source: SpringerLink URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

Comparative

The Azetidine Advantage: A Comparative Guide to the Pharmacological Landscape of Methyl 3-Methylazetidine-3-Carboxylate Derivatives

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, the strained four-membered nitrogen-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, the strained four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged motif.[1][2] Its unique conformational rigidity, sp3-rich character, and ability to project vectors in three-dimensional space offer medicinal chemists a powerful tool to enhance key drug-like properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] This guide provides a comparative analysis of the pharmacological properties of drugs and clinical candidates incorporating the azetidine scaffold, with a specific focus on the potential of the methyl 3-methylazetidine-3-carboxylate moiety as a versatile building block.

While no currently marketed drugs contain the precise methyl 3-methylazetidine-3-carboxylate substructure, its prevalence as a synthetic intermediate underscores its significance in the design of next-generation therapeutics.[3][4][5][6] This guide will, therefore, extrapolate from the established pharmacology of structurally related azetidine-containing drugs to provide a forward-looking perspective for researchers and drug development professionals.

The Azetidine Scaffold: A Gateway to Enhanced Pharmacokinetics and Potency

The incorporation of an azetidine ring into a drug candidate is a strategic decision driven by the desire to overcome common liabilities in drug development. The inherent ring strain and non-planar geometry of the azetidine moiety can lead to:

  • Improved Metabolic Stability: The azetidine ring is often less susceptible to metabolic degradation compared to more flexible aliphatic chains or other heterocyclic systems, potentially leading to a longer in vivo half-life.[1]

  • Enhanced Receptor Binding and Selectivity: The rigid nature of the azetidine scaffold can lock a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.[1] The three-dimensional arrangement of substituents on the azetidine ring can facilitate more extensive and specific interactions with the target protein.[7]

  • Favorable Physicochemical Properties: The sp3-rich character of azetidine-containing compounds often correlates with improved aqueous solubility, a critical parameter for drug absorption and distribution.[7]

  • Novel Chemical Space: The use of azetidine scaffolds allows for the exploration of new chemical space, providing opportunities for novel intellectual property.[7]

A Comparative Look at Azetidine-Containing Therapeutics

To appreciate the potential of the methyl 3-methylazetidine-3-carboxylate scaffold, it is instructive to examine the pharmacological profiles of approved drugs and clinical candidates that feature an azetidine ring.

Drug (Target)Therapeutic AreaKey Pharmacological Properties
Baricitinib (JAK1/JAK2 Inhibitor)Rheumatoid Arthritis, Atopic DermatitisOral bioavailability, potent and selective inhibition of Janus kinases, leading to modulation of inflammatory cytokine signaling.[1]
Cobimetinib (MEK1/2 Inhibitor)MelanomaOrally available, highly selective inhibitor of MEK1/2 in the MAPK signaling pathway, used in combination therapy.[2][8]
Azelnidipine (Calcium Channel Blocker)HypertensionDihydropyridine calcium antagonist with a slow onset and long duration of action. The azetidine ring contributes to its pharmacokinetic profile.[1]
PF-5190457 (Ghrelin Receptor Inverse Agonist)Obesity (Clinical Candidate)Spirocyclic azetidine-piperidine backbone, demonstrates a good balance of receptor activity and off-target selectivity.[7]
AZD1979 (MCHR1 Antagonist)Diabetes (Clinical Candidate)Contains a spirocyclic azetidine-oxetane moiety, designed as an isostere for morpholine.[7]

This diverse range of therapeutic applications highlights the versatility of the azetidine scaffold in designing drugs that target a wide array of protein classes, from kinases to G-protein coupled receptors.

Exploring the Potential of Methyl 3-Methylazetidine-3-Carboxylate Derivatives as Muscarinic Agonists

The methyl 3-methylazetidine-3-carboxylate scaffold is a particularly interesting starting point for the development of muscarinic acetylcholine receptor (mAChR) modulators. Muscarinic receptors are involved in a wide range of physiological functions, and their modulation has therapeutic potential in various diseases of the central and peripheral nervous systems.[9][10] The ester and methyl groups on the azetidine ring can be readily modified to explore structure-activity relationships and optimize binding to different muscarinic receptor subtypes (M1-M5).

Hypothetical Signaling Pathway Intervention

The diagram below illustrates the canonical signaling pathway for a Gq-coupled muscarinic receptor (e.g., M1, M3, M5), a potential target for agonists derived from the methyl 3-methylazetidine-3-carboxylate scaffold.

Gq_pathway cluster_membrane Cell Membrane receptor Muscarinic Receptor (M1, M3, M5) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Azetidine-based Muscarinic Agonist agonist->receptor Binds and Activates dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor cellular_response Cellular Response pkc->cellular_response ca2 Ca2+ er->ca2 Releases ca2->cellular_response

Caption: Gq-coupled muscarinic receptor signaling pathway activated by a hypothetical azetidine-based agonist.

Experimental Workflow for Pharmacological Characterization

The following is a generalized experimental workflow for characterizing the pharmacological properties of a novel compound derived from methyl 3-methylazetidine-3-carboxylate, targeting, for example, a specific muscarinic receptor subtype.

Step 1: In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for the target receptor and assess its selectivity against other receptor subtypes.

  • Methodology:

    • Prepare cell membranes expressing the human muscarinic receptor subtypes (M1-M5).

    • Incubate the membranes with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Step 2: In Vitro Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound.

  • Methodology (for a Gq-coupled receptor):

    • Use a cell line stably expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Add varying concentrations of the test compound to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 value for agonists.

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist response to determine the IC50.

Step 3: In Vitro ADME Profiling
  • Objective: To assess the drug-like properties of the compound.

  • Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time.

    • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

    • Permeability: Assess the compound's ability to cross cell membranes using assays such as the Caco-2 permeability assay.

Step 4: In Vivo Pharmacokinetic and Efficacy Studies
  • Objective: To evaluate the in vivo behavior of the compound and its therapeutic effect in an animal model of disease.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points to determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

    • In a relevant disease model, administer the compound and measure its effect on disease-related biomarkers or behavioral endpoints.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding Receptor Binding Assays (Affinity & Selectivity) functional Functional Assays (Potency & Efficacy) binding->functional adme ADME Profiling (Metabolic Stability, Permeability) functional->adme pk Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) adme->pk efficacy Efficacy Studies (Animal Models of Disease) pk->efficacy lead_optimization Lead Optimization efficacy->lead_optimization Iterative Improvement preclinical_dev Preclinical Development efficacy->preclinical_dev start Novel Azetidine Derivative Synthesis start->binding lead_optimization->start

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 3-methylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The following guidance is predicated on the known hazards of structurally similar compounds, such as Methyl azetidine-3-carboxylate hydrochloride and 3-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guidance is predicated on the known hazards of structurally similar compounds, such as Methyl azetidine-3-carboxylate hydrochloride and 3-Methylazetidine-3-carboxylic acid hydrochloride, due to the absence of a specific SDS for Methyl 3-methylazetidine-3-carboxylate. The foundational principle of this guide is to treat this compound with a high degree of caution, assuming it may possess similar or additional hazards.

Hazard Assessment and Triage: Understanding the Risks

Methyl 3-methylazetidine-3-carboxylate contains a strained four-membered azetidine ring and a carboxylate ester functional group. The ring strain of azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents. While this reactivity is useful in synthesis, it also presents potential stability and reactivity hazards.

Based on data from analogous compounds, the primary anticipated hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Methyl 3-methylazetidine-3-carboxylate. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene recommended).Fully buttoned laboratory coat.N95 respirator if not handled in a fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Chemical-resistant gloves (Nitrile or Neoprene recommended).Chemical-resistant apron over a laboratory coat.Not generally required if performed in a fume hood.
Running Reactions Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene recommended).Laboratory coat.Not generally required if performed in a fume hood.
Waste Disposal Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Not generally required if performed in a fume hood.

Causality of PPE Selection:

  • Eye and Face Protection: The potential for splashes of liquids or airborne particles of solids necessitates robust eye protection. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses. A face shield provides an additional layer of protection for the entire face.[4]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Always check the glove manufacturer's compatibility chart for specific chemicals if available.

  • Body Protection: A laboratory coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional barrier when handling larger quantities or when there is a higher risk of splashes.

  • Respiratory Protection: An N95 respirator can provide protection against inhaling fine powders. However, the most effective way to control respiratory hazards is through engineering controls, such as a chemical fume hood.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is critical for ensuring safety and experimental integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The container should be kept tightly closed when not in use.

Handling and Use
  • All handling of Methyl 3-methylazetidine-3-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment, especially when handling flammable solvents.

  • Ensure that an eyewash station and safety shower are readily accessible.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and restrict access.

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as outlined in the table above.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • For solid spills, carefully sweep the material to avoid generating dust.

  • Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification and Segregation: All waste containing Methyl 3-methylazetidine-3-carboxylate must be treated as hazardous waste.[6] This includes unused product, reaction byproducts, contaminated solvents, and any materials used for spill cleanup. This waste stream should be segregated from other laboratory waste.

  • Waste Collection and Storage:

    • Collect liquid waste in a dedicated, labeled, and sealed container. The container should be compatible with the waste; polyethylene or glass is generally suitable.

    • Collect solid waste in a separate, clearly labeled, and sealed container.

    • Store waste containers in a designated secondary containment area within a well-ventilated location, away from incompatible materials.

  • Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Provide them with the full chemical name and an estimate of the quantity. Never dispose of this compound down the drain or in the regular trash.[6]

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the safe handling of Methyl 3-methylazetidine-3-carboxylate.

Safe Handling Workflow for Methyl 3-methylazetidine-3-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weighing & Aliquoting C->D Begin Experiment E Solution Preparation D->E F Perform Reaction E->F G Quench Reaction (if necessary) F->G End of Reaction H Segregate & Collect Waste G->H I Decontaminate Glassware & Surfaces H->I J Doff PPE I->J K Store Waste for EHS Pickup J->K

Caption: A step-by-step workflow for the safe handling of Methyl 3-methylazetidine-3-carboxylate.

Conclusion: A Culture of Safety

The safe handling of any chemical, including Methyl 3-methylazetidine-3-carboxylate, is paramount in a research environment. By understanding the potential hazards, diligently using the correct PPE, adhering to a well-defined operational plan, and responsibly managing waste, you contribute to a safer laboratory for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department if you have any questions or concerns.

References

  • NextSDS. methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. (2020). Retrieved from [Link]

  • PubChem. 3-Methylazetidine-3-carboxylic acid hydrochloride. (n.d.). Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. (2024). Retrieved from [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste? (2024). Retrieved from [Link]

  • Chemtalk. Ester Disposal. (2008). Retrieved from [Link]

  • Material Safety Data Sheet - COMP OIL-POE 3MAW (IBC). (2018). Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Azetidine. (2023). Retrieved from [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Retrieved from [Link]

  • Synthonix, Inc. Methyl azetidine-3-carboxylate hydrochloride. (n.d.). Retrieved from [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.